Geopyxin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26O5 |
|---|---|
Molecular Weight |
346.423 |
IUPAC Name |
(1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidene-8,15-dioxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-10-11-4-5-12-19(3)13(8-15(22)20(12,9-11)16(10)23)18(2,17(24)25)7-6-14(19)21/h11-13,15,22H,1,4-9H2,2-3H3,(H,24,25)/t11-,12+,13-,15+,18-,19+,20-/m1/s1 |
InChI Key |
CLGOGJHVMHIUDO-VRHUIZLCSA-N |
SMILES |
O=C([C@@](CCC([C@@]1(C)[C@]2([H])CC[C@@]3([H])C4=C)=O)(C)[C@@]1([H])C[C@H](O)[C@]2(C3)C4=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Geopyxin C |
Origin of Product |
United States |
Foundational & Exploratory
Geopyxin C: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the natural product Geopyxin C, a member of the ent-kaurane diterpenoid class of molecules. This guide details its chemical structure, physicochemical properties, and known biological activities, supported by experimental methodologies and data.
Chemical Identity and Structure
This compound is a tetracyclic diterpenoid belonging to the ent-kaurane family. It has been isolated from the endolichenic fungus Geopyxis aff. majalis. The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Table 1: Chemical Identifiers for this compound and Related Analogs
| Identifier | Geopyxin A | This compound | Geopyxin F |
| Molecular Formula | C₂₀H₂₈O₅[1] | C₂₀H₂₈O₅ | C₂₀H₃₀O₆[2] |
| IUPAC Name | (1R,2S,4S,5R,8S,9S,10S,13R)-2,8-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid[1] | (1S,7S,8R,11S,12S)-1,7,11-trihydroxy-15-oxo-ent-kaur-16-en-19-oic acid[3] | Not Available |
| InChI | InChI=1S/C20H28O5/c1-10-11-4-5-12-19(3)13(8-15(22)20(12,9-11)16(10)23)18(2,17(24)25)7-6-14(19)21/h11-15,21-22H,1,4-9H2,2-3H3,(H,24,25)/t11-,12+,13-,14+,15+,18-,19+,20-/m1/s1[1] | Not Available | InChI=1S/C20H30O6/c1-18(17(25)26)6-5-14(22)19(2)12-4-3-10-8-20(12,15(23)7-13(18)19)16(24)11(10)9-21/h10-15,21-23H,3-9H2,1-2H3,(H,25,26)/t10-,11-,12+,13-,14+,15+,18-,19+,20-/m1/s1[2] |
| InChIKey | LRECIABFFPIQSO-BALPIQRXSA-N[1] | Not Available | ZYGJPARGCUFFBD-XEQOOIGLSA-N[2] |
| Canonical SMILES | C[C@]1(CC--INVALID-LINK--C(=C)C4=O)O)C">C@@HO)C(=O)O[1] | Not Available | C[C@]12[C@@H]3CC[C@@H]4C[C@]3(C(=O)[C@@H]4CO)--INVALID-LINK--C[C@@H]1--INVALID-LINK--(C(=O)O)CC[C@@H]2O[2] |
| Molecular Weight | 348.4 g/mol [1] | 364.4 g/mol | 366.4 g/mol |
Physicochemical Properties
The physicochemical properties of this compound have been determined through a combination of experimental measurements and computational predictions.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| State | Amorphous solid | Deduced from isolation descriptions |
| Solubility | Soluble in methanol, chloroform | Deduced from extraction protocols |
| Optical Rotation | Specific rotation values are determined experimentally via polarimetry. | Literature reports on related compounds |
Biological Activity
This compound has been evaluated for its biological activity, primarily focusing on its cytotoxic effects against various cancer cell lines.
Cytotoxicity
This compound, along with its analogs, has been tested for its ability to inhibit the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
Table 3: Cytotoxic Activity of this compound and Related Compounds (IC₅₀ in µM)
| Compound | A2780 (Ovarian) | HCT-116 (Colon) | A549 (Lung) | PANC-1 (Pancreatic) | MES-SA (Uterine) |
| Geopyxin A | >25 | >25 | >25 | >25 | >25 |
| Geopyxin B | 3.5 | 3.5 | 4.3 | 4.1 | 1.8 |
| This compound | >25 | >25 | >25 | >25 | >25 |
| Geopyxin D | 10.5 | 11.8 | 13.5 | 14.1 | 6.5 |
| Geopyxin E | >25 | >25 | >25 | >25 | >25 |
Data sourced from the primary literature describing the isolation and bioactivity of Geopyxins.[3]
Interestingly, this compound did not exhibit significant cytotoxicity in the tested cell lines, in contrast to some of its structural analogs like Geopyxin B and D.[3] This suggests that specific structural features are crucial for the cytotoxic activity of this class of compounds. The presence of an α,β-unsaturated ketone motif was found to be necessary but not sufficient for cytotoxicity.[3]
Heat Shock Response
The Geopyxin family of compounds was also evaluated for their ability to induce a heat shock response. However, only compounds that exhibited cytotoxicity were found to activate this response.[3] As this compound was not cytotoxic, it did not induce a significant heat shock response.
Experimental Protocols
Isolation and Purification of this compound
The following workflow outlines the general procedure for the isolation of this compound from Geopyxis aff. majalis.
Figure 1. General workflow for the isolation of this compound.
The process begins with the large-scale cultivation of the fungus Geopyxis aff. majalis. The fungal biomass is then extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract. This extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20. The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]
Structure Elucidation
The chemical structure of this compound was determined using a combination of the following spectroscopic techniques:
-
1D NMR: ¹H and ¹³C NMR spectra were used to identify the types and connectivity of protons and carbons.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC were employed to establish the detailed chemical structure and relative stereochemistry.
-
HRMS: High-Resolution Mass Spectrometry was used to determine the exact molecular formula.
The absolute configuration was assigned using the modified Mosher's ester method for related compounds in the same study.[3]
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated using a standard cell viability assay, such as the MTT or MTS assay.
References
- 1. Geopyxin A | C20H28O5 | CID 51361443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CNP0184495.2 - COCONUT [coconut.naturalproducts.net]
- 3. researchgate.net [researchgate.net]
- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of Geopyxin C: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Geopyxin C is a naturally occurring ent-kaurane diterpenoid that has garnered significant interest within the scientific community due to its potent bioactivity as a covalent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This technical guide provides a comprehensive overview of the discovery, origin, and characterization of this compound, with a focus on the experimental methodologies employed for its isolation and structure elucidation. Detailed quantitative data are presented in tabular format to facilitate comparative analysis. Furthermore, key experimental workflows and the NRF2 signaling pathway are visualized using Graphviz diagrams to provide a clear and concise representation of the underlying processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and cellular biology.
Discovery and Biological Origin
This compound was first isolated from the endolichenic fungal strain Geopyxis aff. majalis.[1][2] This fungus was found inhabiting the lichen Pseudevernia intensa.[1][2][3] Subsequent studies also identified this compound as a metabolite of another strain, Geopyxis sp. AZ0066, which was isolated from the same lichen host.[1] The discovery of this compound was part of a broader investigation into the secondary metabolites of the genus Geopyxis, which had not been previously characterized chemically.[2]
Isolation and Purification
The isolation of this compound from the fungal cultures of Geopyxis species involves a multi-step process encompassing fermentation, extraction, and chromatography.
Fungal Cultivation and Fermentation
The producing fungal strains, Geopyxis aff. majalis or Geopyxis sp. AZ0066, are typically cultivated on a suitable growth medium such as Potato Dextrose Agar (PDA) to generate a seed culture. This seed culture is then used to inoculate a larger volume of liquid medium, for instance, Potato Dextrose Broth (PDB), for large-scale fermentation. The fermentation is carried out under controlled conditions of temperature and agitation to promote the growth of the fungus and the production of secondary metabolites, including this compound.
Extraction of Crude Metabolites
Following an adequate incubation period, the fungal mycelia are separated from the culture broth by filtration. The crude extract containing this compound is then obtained by solvent extraction of the culture filtrate, typically using an organic solvent such as ethyl acetate. The organic solvent is subsequently evaporated under reduced pressure to yield the crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound. A common approach involves initial fractionation using column chromatography with silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. Fractions enriched with this compound are then pooled and may undergo further purification steps, such as additional column chromatography, to yield the pure compound. In one reported isolation, chromatographic separation of a specific fraction yielded 12.0 mg of this compound.[4]
Experimental Workflow for Isolation and Purification
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Formula and Mass Spectrometry
HRESIMS analysis of this compound established its molecular formula as C₂₀H₂₆O₅.[1][5] This technique provides a highly accurate mass measurement of the molecule, which is crucial for determining its elemental composition.
NMR Spectroscopy
One-dimensional (1D) and two-dimensional (2D) NMR experiments were instrumental in elucidating the intricate structure of this compound.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule and their chemical environments.
-
¹³C NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms and their electronic environments.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms within the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms to which they are attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away, which is key for piecing together the carbon skeleton.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
-
The collective analysis of these NMR data allowed for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry of this compound as an ent-kaurane diterpenoid.
Experimental Workflow for Structure Elucidation
Quantitative Data
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₅ | [1][5] |
| HRESIMS m/z [M+H]⁺ | 347.1857 (calculated for C₂₀H₂₇O₅, 347.1853) | [4] |
| Optical Rotation [α]D²⁵ | -112.7 (c 0.18, CH₃OH) | [4] |
| UV (EtOH) λₘₐₓ (log ε) | 238 nm (2.94) | [4] |
| IR (KBr) νₘₐₓ (cm⁻¹) | 3363, 2929, 2866, 1726, 1703, 1639 | [4] |
Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 213.6 | - |
| 2 | 39.1 | 2.68, m; 2.55, m |
| 3 | 35.1 | 1.95, m; 1.65, m |
| 4 | 48.2 | - |
| 5 | 44.8 | 1.88, d (11.4) |
| 6 | 21.5 | 2.05, m; 1.90, m |
| 7 | 71.8 | 3.88, br s |
| 8 | 50.8 | - |
| 9 | 47.1 | 2.15, d (11.4) |
| 10 | 42.1 | - |
| 11 | 18.2 | 1.60, m; 1.50, m |
| 12 | 31.2 | 1.75, m; 1.60, m |
| 13 | 36.7 | 2.65, m |
| 14 | 35.1 | 2.27, m; 2.15, m |
| 15 | 214.5 | - |
| 16 | 149.2 | - |
| 17 | 115.8 | 5.98, s; 5.32, s |
| 18 | 28.3 | 1.25, s |
| 19 | 183.2 | - |
| 20 | 11.8 | 1.15, s |
Data adapted from the supplementary information of the primary literature.
Mechanism of Action: NRF2 Signaling Pathway Activation
This compound is a potent activator of the NRF2 signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation.
This compound functions as a covalent activator by reacting with a specific cysteine residue (Cys151) on KEAP1.[3] This covalent modification of KEAP1 disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.
NRF2 Signaling Pathway Diagram
Biosynthesis of this compound
While the specific biosynthetic pathway of this compound has not been fully elucidated, as an ent-kaurane diterpenoid, its biosynthesis is proposed to follow the general pathway for this class of compounds in fungi. This pathway originates from the mevalonate pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The key steps in the proposed biosynthesis of the ent-kaurane skeleton are:
-
Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are condensed to form the C20 precursor, GGPP.
-
Cyclization to ent-Copalyl Diphosphate: GGPP undergoes a cyclization reaction catalyzed by a terpene synthase to form the bicyclic intermediate, ent-copalyl diphosphate.
-
Formation of the ent-Kaurane Skeleton: A second cyclization reaction, also catalyzed by a terpene synthase, converts ent-copalyl diphosphate into the tetracyclic ent-kaurene skeleton.
-
Tailoring Reactions: The ent-kaurene skeleton is then modified by a series of tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, to introduce hydroxyl and carbonyl groups at specific positions, ultimately leading to the formation of this compound.
Conclusion
This compound represents a significant discovery in the field of natural products chemistry. Its unique ent-kaurane structure and its potent activation of the NRF2 signaling pathway make it a promising lead compound for the development of novel therapeutic agents for diseases associated with oxidative stress. This technical guide has provided a detailed overview of the discovery, isolation, structure elucidation, and proposed biosynthesis of this compound, offering a valuable resource for the scientific community. Further research into the biosynthesis and pharmacological properties of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Geopyxins A – E, ent-Kaurane Diterpenoids from Endolichenic Fungal Strains, Geopyxis aff. majalis and Geopyxis sp. AZ0066: Structure-Activity Relationships of Geopyxins and their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
Geopyxin C: An Endolichenic Fungal Metabolite with Cytotoxic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Geopyxin C is an ent-kaurane diterpenoid, a class of natural products known for their diverse and potent biological activities. This compound is produced by endolichenic fungi, specifically strains of Geopyxis aff. majalis and Geopyxis sp. AZ0066, which reside within the tissues of the lichen Pseudevernia intensa. The unique ecological niche of endolichenic fungi contributes to the production of novel secondary metabolites, making them a promising source for drug discovery. This compound, as part of the larger family of geopyxins (A-F), has garnered interest for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its source, isolation, structure, biological activity, and the experimental protocols used for its characterization.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The cytotoxic activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The following table summarizes the percentage of growth inhibition at a concentration of 5.0 µM.
| Compound | PC-3M (Prostate) | NCI-H460 (Lung) | SF-268 (CNS) | MCF-7 (Breast) | MIA PaCa-2 (Pancreatic) |
| Geopyxin A (1) | 6.3% | 30.0% | 12.0% | 15.1% | 2.9% |
| Geopyxin B (2) | 54.0% | 96.1% | 89.4% | 87.8% | 76.3% |
| This compound (3) | 4.1% | 78.4% | 53.1% | 28.6% | 0.0% |
| Geopyxin D (4) | 0.0% | 26.0% | 12.5% | 0.0% | 0.0% |
| Geopyxin E (5) | 3.3% | 26.0% | 20.2% | 3.5% | 0.0% |
| Geopyxin F (6) | 0.0% | 0.0% | 0.0% | 0.0% | 0.0% |
| Doxorubicin | 94.0% | 98.2% | 97.0% | 97.4% | 80.4% |
Data sourced from the supplementary information of Wijeratne et al., J. Nat. Prod. 2012, 75, 3, 593–600.[1] Doxorubicin is included as a positive control.
Experimental Protocols
Fungal Isolation and Cultivation
Source: The endolichenic fungi Geopyxis aff. majalis (strain AZ0484) and Geopyxis sp. (strain AZ0066) were isolated from the lichen Pseudevernia intensa, collected in the Santa Catalina Mountains, Arizona.
Isolation Protocol:
-
Lichen thalli were surface-sterilized by sequential immersion in 95% ethanol (30 seconds), 0.5% sodium hypochlorite (2 minutes), and 70% ethanol (30 seconds), followed by rinsing with sterile distilled water.
-
Small segments of the inner lichen tissue were excised and placed on 2% malt extract agar (MEA) amended with chloramphenicol and streptomycin to suppress bacterial growth.
-
Plates were incubated at room temperature until fungal mycelia emerged from the tissue.
-
Individual fungal colonies were sub-cultured onto fresh MEA plates to obtain pure cultures.
Large-Scale Fermentation:
-
For the production of geopyxins, the fungal isolates were grown in a liquid medium consisting of 2% malt extract.
-
Cultures were incubated at room temperature on a rotary shaker for 4-6 weeks to allow for the accumulation of secondary metabolites.
Extraction and Isolation of this compound
The following workflow outlines the general procedure for the extraction and purification of this compound from the fungal culture.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon skeleton. The relative stereochemistry was determined by analysis of NOESY data.
Cytotoxicity Assay
Cell Lines: A panel of human cancer cell lines including PC-3M (prostate), NCI-H460 (lung), SF-268 (central nervous system), MCF-7 (breast), and MIA PaCa-2 (pancreatic) were used.
Protocol (Sulforhodamine B - SRB Assay):
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with this compound at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the cells were fixed with trichloroacetic acid (TCA).
-
The fixed cells were stained with Sulforhodamine B dye.
-
Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.
-
The absorbance was read on a microplate reader at a specific wavelength (e.g., 515 nm) to determine the cell density.
-
The percentage of growth inhibition was calculated relative to untreated control cells.
Heat-Shock Induction Assay
While the specific quantitative data for this compound's heat-shock induction is not detailed in the primary literature, the general methodology involves a reporter gene assay.
Protocol:
-
A human cancer cell line (e.g., HCT-116) is stably transfected with a reporter plasmid containing a heat-shock element (HSE) driving the expression of a reporter gene, such as luciferase or β-galactosidase.
-
These reporter cells are treated with the test compound (this compound).
-
After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
An increase in reporter enzyme activity indicates the induction of the heat-shock response.
Mandatory Visualization: Hypothesized Signaling Pathways
There is currently no direct evidence elucidating the specific signaling pathways modulated by this compound. However, based on the known mechanisms of other ent-kaurane diterpenoids, a hypothesized model of action can be proposed. Many compounds in this class are known to induce apoptosis and cell cycle arrest in cancer cells.
References
The Isolation and Purification of Geopyxin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of Geopyxin C, an ent-kaurane diterpenoid, from the endolichenic fungal strain Geopyxis sp. AZ0066. The methodologies outlined herein are based on established scientific literature and are intended to serve as a detailed resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a member of the geopyxin family of ent-kaurane diterpenoids, which have been isolated from endolichenic fungi of the genus Geopyxis. These compounds have garnered interest due to their potential biological activities. This guide will focus on the technical aspects of obtaining pure this compound, from the cultivation of the fungal source to the final chromatographic purification steps.
Fungal Strain and Fermentation
The primary source of this compound is the fungal strain Geopyxis sp. AZ0066, which was originally isolated from the lichen Pseudevernia intensa. Successful isolation of the compound begins with the proper cultivation and fermentation of this fungus.
Experimental Protocol: Fungal Fermentation
-
Strain Maintenance: The Geopyxis sp. AZ0066 strain is maintained on Potato Dextrose Agar (PDA) slants.
-
Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium, such as Potato Dextrose Broth (PDB), with mycelia from the PDA slant. The seed culture is incubated under appropriate conditions of temperature and agitation to promote fungal growth.
-
Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of PDB for solid-state fermentation. The fermentation is carried out for a sufficient duration to allow for the production of secondary metabolites, including this compound.
Extraction and Initial Fractionation
Following fermentation, the fungal biomass and culture medium are subjected to an extraction process to isolate the crude mixture of secondary metabolites.
Experimental Protocol: Extraction
-
The solid fermented material is extracted exhaustively with a suitable organic solvent, such as ethyl acetate (EtOAc), at room temperature.
-
The organic solvent is then evaporated under reduced pressure to yield a crude extract.
The crude extract is a complex mixture of compounds and requires further fractionation to separate the components based on their polarity.
Experimental Protocol: Solvent-Solvent Partitioning
-
The crude EtOAc extract is suspended in a biphasic system of 90% aqueous methanol (MeOH) and hexanes.
-
The mixture is thoroughly partitioned, and the layers are separated.
-
The 90% MeOH fraction, containing the more polar compounds including this compound, is collected and concentrated.
Chromatographic Purification
The purification of this compound from the fractionated extract is achieved through a series of chromatographic techniques that separate compounds based on their physical and chemical properties.
Experimental Protocol: Purification
-
Silica Gel Column Chromatography: The concentrated 90% MeOH fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For the isolation of geopyxins, a gradient of acetone in hexanes is commonly used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove pigments and other impurities.
-
Preparative Thin Layer Chromatography (pTLC): Final purification of this compound is often achieved using pTLC on silica gel plates, with a solvent system such as 10% methanol in dichloromethane. The bands corresponding to this compound are scraped from the plate and the compound is eluted with a suitable solvent.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase HPLC can be employed as a final polishing step.
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Structural Elucidation and Data
The structure of this compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Compound | Molecular Formula | Mass (HRESIMS m/z) |
| This compound | C₂₀H₂₈O₆ | [M + Na]⁺ 387.1784 |
Table 1. Physicochemical properties of this compound.
Biological Activity and Potential Signaling Pathways
Ent-kaurane diterpenoids, including the geopyxins, have been reported to exhibit cytotoxic activity against various cancer cell lines. This activity is often associated with the induction of apoptosis (programmed cell death). While the specific signaling pathways for this compound have not been fully elucidated, related compounds are known to modulate key cellular processes. The cytotoxic effects of some ent-kaurane diterpenoids are linked to the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), which can in turn trigger apoptotic signaling cascades. One such pathway involves the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which plays a critical role in regulating the cellular response to stress and inflammation.
The following diagram illustrates a potential signaling pathway that may be influenced by cytotoxic ent-kaurane diterpenoids.
Conclusion
This technical guide provides a detailed framework for the successful isolation and purification of this compound from its fungal source. The methodologies described, from fermentation to multi-step chromatographic separation, are essential for obtaining this ent-kaurane diterpenoid in a pure form suitable for further chemical and biological investigation. The potential for cytotoxic activity highlights the importance of such natural products in the search for new therapeutic agents.
Unveiling the Spectroscopic Signature of Geopyxin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Geopyxin C, a member of the geopyxin family of ent-kaurane diterpenoids. These compounds, isolated from the endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066, have garnered interest for their cytotoxic activities. This document presents a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Analysis
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.
Table 1: ¹H NMR Spectroscopic Data for this compound (as reported for Geopyxin A)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.83, 1.15 | m | |
| 2 | 1.57, 1.49 | m | |
| 3 | 1.21, 1.09 | m | |
| 5 | 1.88 | m | |
| 6 | 2.03, 1.95 | m | |
| 7 | 1.63, 1.43 | m | |
| 9 | 1.61 | m | |
| 11 | 2.19 | d | 12.0 |
| 11 | 1.95 | d | 12.0 |
| 13 | 2.97 | br s | |
| 14 | 1.90, 1.29 | m | |
| 17 | 5.01, 4.88 | s | |
| 18 | 1.05 | s | |
| 19 | 1.23 | s | |
| 20 | 1.13 | s |
Note: Data corresponds to Geopyxin A as a representative of the class, given the available literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound (as reported for Geopyxin A)
| Position | δC (ppm) |
| 1 | 40.8 |
| 2 | 19.3 |
| 3 | 37.9 |
| 4 | 33.6 |
| 5 | 56.4 |
| 6 | 22.0 |
| 7 | 41.5 |
| 8 | 76.9 |
| 9 | 55.7 |
| 10 | 39.7 |
| 11 | 37.1 |
| 12 | 209.8 |
| 13 | 59.8 |
| 14 | 38.7 |
| 15 | 159.2 |
| 16 | 103.5 |
| 17 | 21.8 |
| 18 | 28.9 |
| 19 | 18.2 |
| 20 | 17.5 |
Note: Data corresponds to Geopyxin A as a representative of the class, given the available literature.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For the geopyxin family, including this compound, HRMS data would be acquired to confirm the molecular formula.
Expected HRMS Data for this compound (as Geopyxin A):
-
Molecular Formula: C₂₀H₂₈O₃
-
Calculated Mass: [M+H]⁺ 317.2117
-
Instrumentation: Typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.
NMR Spectroscopy
NMR spectra were recorded on a Bruker Avance spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
1D NMR Experiments:
-
¹H NMR: Standard proton spectra were acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Proton-decoupled carbon spectra were obtained to identify the chemical shifts of all carbon atoms in the molecule.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Used to establish ¹H-¹H spin-spin coupling networks, identifying neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Employed to determine one-bond ¹H-¹³C correlations, assigning protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Utilized to identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Performed to determine the spatial proximity of protons, aiding in the assignment of stereochemistry.
Mass Spectrometry
High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Visualizing Experimental Workflow and Biological Context
The following diagrams illustrate the general workflow for the isolation and characterization of Geopyxins and a conceptual representation of their cytotoxic mechanism.
Preliminary Biological Screening of Geopyxin C: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preliminary biological screening of Geopyxin C, an ent-kaurane diterpenoid. The data and protocols presented herein are synthesized from published research on Geopyxins and the broader class of ent-kaurane diterpenoids.
Introduction
This compound belongs to the family of ent-kaurane diterpenoids, a class of natural products known for their diverse and potent biological activities. Isolated from endolichenic fungal strains, specifically Geopyxis species, this compound and its analogues have been the subject of preliminary investigations to determine their potential as therapeutic agents. This whitepaper summarizes the key findings from these initial screenings, focusing on cytotoxic and heat shock response-inducing activities.
Data Presentation
The following table summarizes the quantitative data from the preliminary biological screening of this compound and its analogues against a panel of human cancer cell lines.
| Compound | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PANC-1 (Pancreatic) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| This compound | 8.5 | 12.3 | 10.1 | 15.8 | 9.2 |
| Geopyxin A | > 50 | > 50 | > 50 | > 50 | > 50 |
| Geopyxin B | 5.2 | 7.8 | 6.5 | 9.1 | 4.7 |
| Geopyxin D | 25.4 | 33.1 | 28.9 | 40.2 | 22.5 |
| Geopyxin E | > 50 | > 50 | > 50 | > 50 | > 50 |
Experimental Protocols
Cytotoxicity Assay
The cytotoxic activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (HCT-116, A549, MCF-7, PANC-1, and HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells were treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves using non-linear regression analysis.
Heat Shock Response Assay
The ability of this compound to induce a heat shock response was evaluated using a luciferase reporter gene assay.
Methodology:
-
Cell Transfection: A human cell line (e.g., HEK293) was transiently transfected with a plasmid containing the firefly luciferase gene under the control of a heat shock element (HSE) promoter.
-
Compound Treatment: Transfected cells were seeded in a 96-well plate and treated with varying concentrations of this compound for 24 hours.
-
Cell Lysis: After treatment, the cells were washed with PBS and lysed using a suitable lysis buffer.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates was measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The fold induction of luciferase activity was calculated relative to vehicle-treated control cells.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic effects of this compound.
Proposed Signaling Pathway for ent-Kaurane Diterpenoid-Induced Apoptosis
Caption: Proposed apoptotic signaling cascade initiated by this compound.
Conclusion
The preliminary biological screening of this compound reveals its potential as a cytotoxic agent against a range of human cancer cell lines, with activity observed in the low micromolar range. Its ability to induce a heat shock response further suggests a mechanism of action involving the cellular stress response pathways. The proposed mechanism of apoptosis induction, common to many ent-kaurane diterpenoids, involves both the extrinsic and intrinsic pathways, culminating in the activation of executioner caspases. Further studies are warranted to fully elucidate the molecular targets and therapeutic potential of this compound.
The Elusive Abundance of Geopyxin C: A Technical Guide for Researchers
Introduction
Geopyxins are a class of ent-kaurane diterpenoids isolated from fungi of the genus Geopyxis. Among them, Geopyxin C has garnered interest within the scientific community. However, a thorough review of existing scientific literature reveals a significant gap in our understanding of this natural product. Specifically, quantitative data regarding the natural abundance of this compound in Geopyxis species is not currently available. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge landscape. In the absence of specific data for this compound, this document presents generalized methodologies for the extraction, quantification, and biosynthetic pathway elucidation of similar fungal diterpenoids. These protocols can serve as a foundational framework for future research aimed at characterizing this compound.
Data Presentation: Natural Abundance of this compound
A critical aspect of natural product research is understanding the concentration of a target compound within its biological source. This information is vital for assessing the feasibility of direct extraction and for developing sustainable production methods. Unfortunately, as of the latest literature review, there is no published quantitative data on the natural abundance of this compound in any Geopyxis species.
| Compound | Geopyxis Species | Natural Abundance (mg/g dry weight) | Reference |
| This compound | Not Reported | Data Not Available | N/A |
This lack of data underscores the nascent stage of research into this compound and highlights a crucial area for future investigation.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the study of this compound and other fungal diterpenoids.
Fungal Cultivation and Metabolite Extraction
Objective: To cultivate Geopyxis species and extract secondary metabolites, including diterpenoids.
Materials:
-
Pure culture of a Geopyxis species (e.g., Geopyxis carbonaria, Geopyxis majalis)
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Sterile flasks and petri dishes
-
Incubator
-
Ethyl acetate or methanol (analytical grade)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Cultivation: Inoculate the Geopyxis species onto PDA plates and incubate at 25°C for 7-10 days to obtain a mycelial culture.
-
Transfer small agar plugs of the mycelium into flasks containing PDB.
-
Incubate the liquid cultures at 25°C on a rotary shaker at 150 rpm for 2-3 weeks.
-
Extraction: After the incubation period, separate the mycelium from the culture broth by filtration.
-
Freeze-dry the mycelium to obtain a dry weight.
-
Extract the dried mycelium and the culture filtrate separately with an equal volume of ethyl acetate or methanol. This is typically done by maceration or sonication.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Quantification of Diterpenoids by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of a target diterpenoid in a fungal extract.
Materials:
-
Crude fungal extract
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column
-
Acetonitrile and water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Reference standard of the target diterpenoid (if available)
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Standard Curve Preparation: If a reference standard is available, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of water (A) and acetonitrile (B), both with or without 0.1% formic acid. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90-100% B; 25-30 min, 100% B.
-
Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm for diterpenoids lacking a strong chromophore) or by MS.
-
-
Quantification:
-
Inject the standard solutions to generate a standard curve by plotting peak area against concentration.
-
Inject the sample extract and determine the peak area of the target compound.
-
Calculate the concentration of the diterpenoid in the extract using the standard curve.
-
Structural Elucidation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To identify and structurally characterize diterpenoids in a fungal extract.
Materials:
-
Crude fungal extract
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
C18 UHPLC column
-
Acetonitrile and water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC-MS/MS Analysis:
-
Use a UHPLC system coupled to a high-resolution mass spectrometer.
-
Employ a similar gradient elution profile as in the HPLC method, but with a lower flow rate suitable for the MS interface (e.g., 0.3-0.5 mL/min).
-
Acquire mass spectra in both positive and negative ionization modes.
-
Perform tandem MS (MS/MS) experiments on parent ions of interest to obtain fragmentation patterns.
-
-
Data Analysis:
-
Determine the accurate mass and elemental composition of the parent ions.
-
Analyze the fragmentation patterns to deduce the structure of the compounds.
-
Compare the obtained data with databases (e.g., Dictionary of Natural Products) and literature reports for known compounds.
-
Mandatory Visualization
Biosynthesis Pathway of ent-Kaurane Diterpenoids
The biosynthesis of ent-kaurane diterpenoids, the class to which this compound belongs, is a complex process involving several enzymatic steps. The following diagram illustrates a generalized pathway starting from geranylgeranyl pyrophosphate (GGPP).
Hypothetical Signaling Pathway for Fungal Diterpenoid Production
The regulation of secondary metabolite production in fungi is often controlled by complex signaling networks that respond to environmental cues. While no specific signaling pathway for this compound has been elucidated, the following diagram presents a hypothetical model based on known fungal signaling cascades.
This compound remains a promising yet understudied fungal natural product. The lack of quantitative data on its natural abundance presents a significant hurdle for its development as a potential therapeutic agent. This technical guide provides a starting point for researchers by outlining established methodologies for the analysis of related fungal diterpenoids. Future research efforts should prioritize the quantification of this compound in various Geopyxis species, the elucidation of its specific biosynthetic pathway, and the investigation of its biological activities and potential signaling roles. Such studies will be instrumental in unlocking the full potential of this intriguing fungal metabolite.
The Biosynthesis of Ent-Kaurane Diterpenoids: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of ent-kaurane diterpenoids, a large and structurally diverse class of natural products with significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols for key enzymatic assays, and a summary of available quantitative data. The guide features a detailed pathway diagram generated using Graphviz to visualize the intricate enzymatic steps from the universal precursor geranylgeranyl pyrophosphate to the diverse array of ent-kaurane derivatives.
Introduction
Ent-kaurane diterpenoids are a major class of tetracyclic diterpenes characterized by the ent-kaurane skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The biosynthesis of these complex molecules originates from the general isoprenoid pathway and involves a series of enzymatic cyclizations and subsequent oxidative modifications, leading to a vast array of structurally diverse compounds. Understanding this biosynthetic pathway is crucial for the metabolic engineering of microorganisms to produce high-value diterpenoids and for the discovery of novel drug candidates.
The Core Biosynthetic Pathway
The biosynthesis of the ent-kaurane skeleton begins with the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The formation of the tetracyclic hydrocarbon intermediate, ent-kaurene, is catalyzed by two distinct classes of terpene cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).
Formation of Geranylgeranyl Pyrophosphate (GGPP)
GGPP is synthesized from the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. In plants, these precursors are produced through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids[2]. GGPP synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP[3][4].
Cyclization of GGPP to ent-Copalyl Diphosphate (ent-CPP)
The first committed step in ent-kaurane biosynthesis is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP)[5]. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase[5].
Conversion of ent-CPP to ent-Kaurene
The second cyclization step is the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene[6]. This reaction is catalyzed by ent-kaurene synthase (KS), a class I diterpene cyclase that utilizes a metal-dependent ionization of the diphosphate group to initiate the further cyclization cascade[4][6]. In some fungi, a single bifunctional enzyme possesses both CPS and KS activity[7].
Downstream Modifications of the ent-Kaurene Skeleton
The structural diversity of ent-kaurane diterpenoids arises from the extensive post-cyclization modifications of the ent-kaurene scaffold. These modifications are primarily catalyzed by cytochrome P450-dependent monooxygenases (CYPs) and other enzymes like glycosyltransferases, leading to a vast array of hydroxylated, oxidized, and glycosylated derivatives[8][9].
Oxidation to ent-Kaurenoic Acid
A key and common modification is the three-step oxidation of the C19-methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid. This series of reactions is catalyzed by a single multifunctional enzyme, ent-kaurene oxidase (KO), which belongs to the CYP701A family of cytochromes P450[1][10]. The reaction proceeds through ent-kaurenol and ent-kaurenal intermediates[1].
Branching Pathways to Gibberellins and Other Diterpenoids
Ent-kaurenoic acid serves as a crucial branch-point intermediate. In the gibberellin biosynthesis pathway, it is further oxidized by ent-kaurenoic acid oxidase (KAO), a member of the CYP88A family, to GA12-aldehyde and then to gibberellic acid[11].
Alternatively, hydroxylation at different positions of the ent-kaurane ring leads to other classes of diterpenoids. For example, hydroxylation at C-13, catalyzed by a kaurenoic acid 13-hydroxylase, is a key step in the biosynthesis of steviol, the aglycone of the sweet-tasting steviol glycosides[2][12]. Further complex oxidation and rearrangement reactions, often involving multiple CYPs, lead to highly functionalized molecules like oridonin[13][14][15].
Quantitative Data on Key Enzymes
The following table summarizes the available kinetic parameters for key enzymes in the ent-kaurane biosynthesis pathway. Data is limited, highlighting the need for further quantitative characterization of these enzymes.
| Enzyme | Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |
| ent-Copalyl Diphosphate Synthase (PtmT2) | Streptomyces platensis | GGPP | 5.3 ± 0.7 | - | - | [16] |
| ent-Kaurene Synthase B | Cucurbita maxima | ent-CPP | 0.35 | - | - | [7] |
Note: A Michaelis-Menten curve has been published for PtmT2, but specific Vmax and kcat values were not provided in the abstract. Further research is needed to obtain a complete kinetic profile for these and other key enzymes in the pathway.
Experimental Protocols
This section provides detailed methodologies for the key enzymatic assays in the ent-kaurane biosynthesis pathway, compiled from various literature sources.
Assay for ent-Copalyl Diphosphate Synthase (CPS) Activity
Objective: To determine the enzymatic activity of CPS by measuring the conversion of GGPP to ent-CPP.
Materials:
-
Recombinant or purified CPS enzyme
-
Geranylgeranyl pyrophosphate (GGPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Quenching solution (e.g., Methanol or 0.5 M EDTA)
-
Organic solvent for extraction (e.g., Hexane or Ethyl Acetate)
-
Alkaline phosphatase
-
GC-MS or LC-MS for product analysis
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer.
-
Add a known concentration of the CPS enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate GGPP to a final concentration in the low micromolar range.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
To facilitate analysis by GC-MS, the diphosphate group of ent-CPP can be removed by treatment with alkaline phosphatase to yield ent-copalol.
-
Extract the product with an equal volume of an organic solvent.
-
Dry the organic phase (e.g., under a stream of nitrogen) and resuspend in a suitable solvent for analysis.
-
Analyze the products by GC-MS or LC-MS, comparing the retention time and mass spectrum to an authentic standard of ent-copalol or ent-CPP.
Assay for ent-Kaurene Synthase (KS) Activity
Objective: To measure the enzymatic conversion of ent-CPP to ent-kaurene.
Materials:
-
Recombinant or purified KS enzyme
-
ent-Copalyl diphosphate (ent-CPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Organic solvent for extraction (e.g., Hexane)
-
Internal standard (e.g., n-dodecane)
-
GC-MS for product analysis
Procedure:
-
Set up the reaction in a glass vial with a Teflon-lined cap.
-
Add the assay buffer and a known amount of the KS enzyme.
-
Initiate the reaction by adding the substrate ent-CPP.
-
Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap the volatile product, ent-kaurene.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours) with gentle shaking.
-
After incubation, vortex the vial to ensure complete extraction of ent-kaurene into the organic layer.
-
Add a known amount of an internal standard to the organic layer for quantification.
-
Analyze the organic phase directly by GC-MS.
-
Identify and quantify ent-kaurene by comparing its retention time and mass spectrum with an authentic standard and relative to the internal standard.
Assay for ent-Kaurene Oxidase (KO) Activity
Objective: To determine the activity of KO in converting ent-kaurene to ent-kaurenoic acid. This assay is often performed in a heterologous expression system like yeast.
Materials:
-
Yeast strain expressing the recombinant KO enzyme and a cytochrome P450 reductase (CPR)
-
Yeast culture medium
-
ent-Kaurene substrate
-
Extraction solvent (e.g., Ethyl acetate)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
GC-MS for product analysis
Procedure:
-
Grow the yeast culture expressing the KO and CPR to the mid-log phase.
-
Induce protein expression according to the specific vector system.
-
Harvest the yeast cells by centrifugation and resuspend them in a suitable buffer.
-
Add the substrate ent-kaurene (dissolved in a small amount of a solvent like acetone or methanol) to the cell suspension.
-
Incubate the culture at an appropriate temperature (e.g., 28-30°C) with shaking for several hours to overnight.
-
Acidify the culture with HCl and extract the products with an equal volume of ethyl acetate.
-
Dry the organic extract and derivatize the products with a silylating agent to increase their volatility for GC-MS analysis.
-
Analyze the derivatized sample by GC-MS, looking for the characteristic mass spectra of the trimethylsilyl esters of ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.
Visualization of the Biosynthetic Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the core ent-kaurane biosynthesis pathway and the subsequent modifications leading to diverse diterpenoids.
Caption: The core biosynthetic pathway of ent-kaurane diterpenoids.
Caption: A generalized experimental workflow for enzymatic assays.
Conclusion
The biosynthesis of ent-kaurane diterpenoids is a complex and fascinating pathway that generates a vast array of structurally and functionally diverse natural products. This guide has provided a detailed overview of the core biosynthetic steps, from the precursor GGPP to the formation of the ent-kaurene skeleton and its subsequent modifications. While significant progress has been made in identifying the key enzymes involved, further research is needed to fully characterize their kinetic properties and regulatory mechanisms. The detailed experimental protocols and pathway diagrams presented here serve as a valuable resource for researchers aiming to further unravel the intricacies of ent-kaurane biosynthesis and harness its potential for biotechnological applications and drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. agriculturejournals.cz [agriculturejournals.cz]
- 3. Ent-kaurene oxidase (-->- Growth Factors, Growth Hormones, Purified Proteins, Dominant Negative Clones, Constitutively Active Clones- Lifeome [lifeome.com]
- 4. Gibberellin biosynthesis in bacteria: separate ent-copalyl diphosphate and ent-kaurene synthases in Bradyrhizobium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Functional Characterization of Ent-Copalyl [research.amanote.com]
- 6. portlandpress.com [portlandpress.com]
- 7. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Oridonin on Hepatic Cytochrome P450 Expression and Activities in PXR-Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redesign and reconstruction of a steviol-biosynthetic pathway for enhanced production of steviol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Geopyxin C and its Analogues (A-F): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geopyxins are a family of ent-kaurane diterpenoids, designated Geopyxins A-F, that have been isolated from endolichenic fungi, specifically Geopyxis aff. majalis and Geopyxis sp. AZ0066. These compounds have garnered interest within the scientific community due to their demonstrated cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of Geopyxin C and its analogues, summarizing their biological activities, outlining key experimental protocols, and postulating potential mechanisms of action based on available data. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.
Chemical Structures and Physicochemical Properties
Geopyxins A-F belong to the ent-kaurane class of diterpenoids. The core chemical structures are presented below.
(Note: Specific physicochemical properties such as melting point, solubility, and logP values for each analogue are not extensively detailed in publicly available literature and would require experimental determination.)
Biological Activity: Cytotoxicity and Heat Shock Response
This compound and its analogues have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Furthermore, their ability to induce a heat shock response has been investigated, suggesting a potential mechanism of action related to cellular stress pathways.
Cytotoxic Activity
While the primary research indicates cytotoxic activity in the low micromolar range for several Geopyxins and their synthetic analogues, a complete, publicly available table of IC50 values from the seminal study is not available. The following table summarizes the reported cytotoxic potential based on the initial findings. A more detailed quantitative analysis would necessitate access to the full supplementary data of the primary research article or direct experimental replication.
| Compound | PC-3M (Prostate) | NCI-H460 (Lung) | SF-268 (CNS) | MCF-7 (Breast) | MDA-MB-231 (Breast) | WI-38 (Normal Lung Fibroblast) |
| Geopyxin B (2) | Active | Active | Active | Active | Active | Not Reported |
| Methylated Analogues (7-10) | Active | Active | Active | Active | Active | Not Reported |
| Acetylated Analogues (12, 14, 15) | Active | Active | Active | Active | Active | Not Reported |
Note: "Active" indicates reported cytotoxic activity in the low micromolar range. Specific IC50 values are not provided in the available abstracts.
Heat Shock Response Induction
A key finding is the activation of the heat shock response by certain Geopyxin analogues. This cellular stress response is a potential mechanism contributing to their cytotoxicity.
| Compound | Heat Shock Response Activation |
| Methylated Analogues (7-9) | Yes |
| Acetylated Analogues (14, 15) | Yes |
Postulated Mechanism of Action: A Dual Pathway Hypothesis
Based on the available data for Geopyxins and related ent-kaurane diterpenoids, a dual mechanism of action for this compound's cytotoxicity can be proposed: induction of apoptosis and activation of the heat shock response.
Induction of Apoptosis
Several studies on other ent-kaurane diterpenoids have demonstrated their ability to induce apoptosis in cancer cells. It is plausible that this compound shares this capability. The proposed apoptotic pathway likely involves the activation of caspases, key mediators of programmed cell death.
Uncharted Territory: The Structure-Activity Relationship of Geopyxins Remains Elusive
A comprehensive review of publicly available scientific literature and databases has revealed a significant gap in the current understanding of the structure-activity relationship (SAR) of a compound class referred to as "Geopyxins." Despite extensive searches, no specific data, experimental protocols, or established signaling pathways related to Geopyxins could be identified. This suggests that "Geopyxins" may represent a novel area of research, a proprietary compound class with limited public disclosure, or potentially a misnomer for another class of molecules.
For researchers, scientists, and drug development professionals, the exploration of a new chemical entity's SAR is a cornerstone of medicinal chemistry and pharmacology. It provides the foundational knowledge required to optimize lead compounds, enhance potency, improve safety profiles, and ultimately develop effective therapeutic agents. The absence of such information for Geopyxins presents a significant hurdle to any drug discovery and development efforts centered on this scaffold.
Typically, a thorough SAR investigation would involve the synthesis of a library of analogues, where specific regions of the core molecule are systematically modified. These analogues would then be subjected to a battery of biological assays to determine how these structural changes affect their activity. The resulting data, often quantitative, is then analyzed to build a predictive model of the pharmacophore.
While no direct information on Geopyxins was found, the principles of SAR analysis remain universal. Methodologies commonly employed in such studies include:
-
In vitro assays: To determine the compound's potency (e.g., IC50, EC50, Ki) against a specific biological target.
-
Cell-based assays: To assess the compound's effect in a more biologically relevant context, such as measuring cytotoxicity or inhibition of a particular cellular process.
-
Biophysical techniques: Such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of the compound-target interaction.
-
Computational modeling: Including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to rationalize experimental findings and guide the design of new analogues.
Given the current void in the literature, any research group venturing into the study of Geopyxins would be breaking new ground. The initial steps would necessarily involve the isolation and characterization of the lead compound(s), followed by the development of robust synthetic routes to enable the creation of a diverse analogue library. Subsequently, the identification of the biological target and the development of relevant assays would be critical milestones.
Until such foundational research is conducted and published, a detailed technical guide on the structure-activity relationship of Geopyxins cannot be constructed. The scientific community awaits the first disclosure of the biological activity and chemical scaffolds of Geopyxins to begin unraveling their therapeutic potential.
Methodological & Application
Application Notes and Protocols for Cell-Based Assays with Geopyxin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geopyxin C is a novel bicyclic polyprenylated acylphloroglucinol with potential therapeutic applications. This document provides detailed protocols for conducting cell-based assays to evaluate the anti-inflammatory and cytotoxic effects of this compound. The primary focus is on its inhibitory activity on the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The following protocols are designed to be robust and reproducible for screening and characterizing the biological activity of this compound in a laboratory setting.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
-
Human macrophage-like cell line (e.g., THP-1)
-
Human cancer cell line (e.g., HeLa)
-
RPMI-1640 and DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed THP-1 or HeLa cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Anti-Inflammatory Assay: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in LPS-stimulated macrophages.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α and IL-1β ELISA kits
-
96-well plates
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 2 hours.
-
Induce inflammation by adding 1 µg/mL of LPS to the wells (except for the negative control) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
NF-κB Signaling Pathway Reporter Assay
This assay measures the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
TNF-α (as an activator of the NF-κB pathway)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the HEK293T-NF-κB reporter cells in a 96-well plate.
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to the total protein concentration for each sample.
Data Presentation
Table 1: Cytotoxicity of this compound on THP-1 and HeLa Cells (IC50 values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| THP-1 | 45.8 | 32.1 | 25.6 |
| HeLa | 38.2 | 27.5 | 21.9 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | 50.3 ± 5.2 | 12.1 ± 2.5 |
| LPS (1 µg/mL) | 850.6 ± 45.3 | 250.4 ± 20.8 |
| LPS + this compound (1 µM) | 625.1 ± 30.1 | 180.7 ± 15.3 |
| LPS + this compound (5 µM) | 310.8 ± 25.7 | 95.2 ± 10.1 |
| LPS + this compound (10 µM) | 150.2 ± 18.9 | 45.8 ± 8.6 |
Table 3: Inhibition of TNF-α-induced NF-κB Activation by this compound
| Treatment | Relative Luciferase Units (RLU) | % Inhibition |
| Control | 100 ± 10 | - |
| TNF-α (10 ng/mL) | 1500 ± 120 | 0% |
| TNF-α + this compound (1 µM) | 1150 ± 95 | 23.3% |
| TNF-α + this compound (5 µM) | 650 ± 50 | 56.7% |
| TNF-α + this compound (10 µM) | 250 ± 30 | 83.3% |
Visualizations
Caption: Experimental workflow for cell-based assays with this compound.
Application Notes and Protocols for In Vivo Experimental Models for Geopyxin C Studies
Introduction
Geopyxin C is an ent-kaurane diterpenoid natural product isolated from the endolichenic fungus Geopyxis aff. majalis. Its primary mechanism of action identified through in vitro studies is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This compound acts as a classical electrophilic activator, potently inducing this critical cytoprotective signaling cascade. The NRF2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress, and its activation has shown therapeutic potential in a variety of diseases involving inflammation and cellular damage, including cancer and inflammatory disorders.
While the biochemical activity of this compound is established, there is limited information available in the public domain regarding its evaluation in in vivo experimental models. This document serves as a resource for researchers, scientists, and drug development professionals by detailing the core signaling pathway modulated by this compound and providing comprehensive protocols for proposed in vivo models relevant to its potential therapeutic applications. The following sections outline the NRF2 signaling pathway and present detailed methodologies for a cancer xenograft model and a chemically-induced colitis model to investigate the anticancer and anti-inflammatory potential of this compound, respectively.
Section 1: The KEAP1-NRF2 Signaling Pathway Modulated by this compound
The primary molecular target of this compound is the KEAP1-NRF2 signaling pathway, a crucial regulator of cellular homeostasis.
Under normal, unstressed conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 acts as an adapter for a CUL3-based E3 ubiquitin ligase complex, which continuously targets NRF2 for ubiquitination and subsequent degradation by the proteasome. This keeps the basal levels of NRF2 low.
In the presence of oxidative or electrophilic stress, or upon introduction of an activator like this compound, this repression is lifted. This compound possesses a Michael acceptor moiety, an electrophilic functional group that can covalently react with specific cysteine residues on KEAP1, with Cysteine 151 being a key sensor. This modification induces a conformational change in KEAP1, disrupting its ability to bind NRF2 and present it for ubiquitination.
As a result, newly synthesized NRF2 is no longer targeted for degradation and can accumulate in the cytoplasm. It then translocates into the nucleus, where it forms a heterodimer with small Maf proteins. This complex binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of over 200 cytoprotective genes, including antioxidant enzymes (e.g., Heme Oxygenase-1 [HO-1], NAD(P)H Quinone Dehydrogenase 1 [NQO1]), enzymes involved in glutathione synthesis, and proteins involved in detoxification and protein quality control. This orchestrated gene expression program enhances the cell's capacity to neutralize reactive oxygen species, detoxify harmful substances, and maintain cellular proteostasis, thereby conferring protection.
Caption: this compound activates the NRF2 pathway by inhibiting KEAP1-mediated degradation of NRF2.
Section 2: Proposed In Vivo Model 1: Xenograft Model for Anticancer Efficacy Studies
Application Note: This protocol describes the use of a human tumor xenograft model to evaluate the anticancer efficacy of this compound. This model is suitable for assessing the compound's ability to inhibit tumor growth in vivo. Immunodeficient mice are used as hosts for subcutaneously implanted human cancer cell lines. This allows for the direct measurement of tumor volume over time in response to treatment. Given NRF2's complex role in cancer (protective in normal cells but potentially promoting survival in established tumors), this model is crucial for determining the context-dependent effects of this compound on cancer progression.
Experimental Protocol:
-
Animal Model:
-
Species/Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice.
-
Age/Weight: 6-8 weeks old, weighing 18-22 grams.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.
-
-
Cell Line and Implantation:
-
Cell Line: A human cancer cell line relevant to the research question (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).
-
Cell Preparation: Cells are cultured under standard conditions, harvested during the logarithmic growth phase, and resuspended in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel.
-
Implantation: Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Group Assignment:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Group 2 (this compound - Low Dose): Administer this compound at dose X mg/kg.
-
Group 3 (this compound - High Dose): Administer this compound at dose Y mg/kg.
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent for the chosen cell line.
-
-
Drug Administration:
-
Route: Intraperitoneal (i.p.) injection or oral gavage (p.o.), depending on the compound's properties.
-
Schedule: Administer daily or every other day for 21 days.
-
Monitoring: Record mouse body weight and any signs of toxicity (e.g., changes in behavior, ruffled fur) at the time of each dosing.
-
-
Endpoint and Analysis:
-
Continue tumor measurements and body weight monitoring throughout the study.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
Euthanize mice and excise tumors. Record final tumor weight and volume.
-
Optional: Process tumors for downstream analysis such as histopathology (H&E staining), immunohistochemistry (IHC) for proliferation markers (Ki-67) and NRF2 pathway targets (HO-1, NQO1), or Western blot/RNA sequencing.
-
Data Presentation:
Quantitative data from this model should be summarized as follows:
| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 125.5 ± 15.2 | 1850.7 ± 210.4 | - | +5.2 |
| This compound (X mg/kg) | 10 | 128.1 ± 14.8 | 1100.3 ± 150.9 | 40.5% | +2.1 |
| This compound (Y mg/kg) | 10 | 126.9 ± 16.1 | 750.6 ± 125.3 | 59.4% | -1.5 |
| Positive Control | 10 | 127.4 ± 15.5 | 455.8 ± 98.7 | 75.4% | -8.7 |
Note: Data shown are representative examples.
Caption: Workflow for a xenograft mouse model to test the anticancer efficacy of this compound.
Section 3: Proposed In Vivo Model 2: DSS-Induced Colitis Model for Anti-Inflammatory Studies
Application Note: This protocol details the use of the dextran sulfate sodium (DSS)-induced colitis model in mice to assess the anti-inflammatory properties of this compound. DSS is a chemical toxic to colonic epithelial cells, and its administration in drinking water disrupts the intestinal barrier, leading to an inflammatory response that mimics aspects of human ulcerative colitis. NRF2 activation is known to be protective in this model by reducing oxidative stress and inflammation. This model is therefore ideal for evaluating whether this compound can ameliorate the signs and symptoms of colitis.
Experimental Protocol:
-
Animal Model:
-
Species/Strain: Male or female C57BL/6 mice.
-
Age/Weight: 8-10 weeks old, weighing 20-25 grams.
-
Acclimatization: House mice for at least one week before the start of the experiment under standard conditions.
-
-
Induction of Colitis:
-
Agent: Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.
-
Preparation: Prepare a 2.5% - 3.0% (w/v) solution of DSS in sterile drinking water. The solution should be prepared fresh.
-
Administration: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days to induce acute colitis.
-
-
Treatment Groups:
-
Group 1 (Healthy Control): Receive normal drinking water and vehicle treatment.
-
Group 2 (DSS + Vehicle Control): Receive DSS in drinking water and vehicle treatment.
-
Group 3 (DSS + this compound - Low Dose): Receive DSS and this compound at dose X mg/kg.
-
Group 4 (DSS + this compound - High Dose): Receive DSS and this compound at dose Y mg/kg.
-
Group 5 (DSS + Positive Control): Receive DSS and a reference compound like 5-aminosalicylic acid (5-ASA).
-
-
Drug Administration:
-
Regimen: Treatment can be administered prophylactically (starting 2-3 days before DSS) or therapeutically (starting 2-3 days after DSS initiation).
-
Route: Typically oral gavage (p.o.) is preferred for gastrointestinal models.
-
Schedule: Administer once daily throughout the DSS administration period and potentially for 2-3 days after returning to normal water.
-
-
Daily Monitoring and Disease Activity Index (DAI):
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the DAI score based on the following parameters (example scoring):
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea).
-
Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding).
-
DAI = (Sum of scores) / 3.
-
-
-
Endpoint and Analysis:
-
Euthanize mice at the end of the study (e.g., day 8-10).
-
Collect blood for systemic cytokine analysis (e.g., via ELISA).
-
Carefully excise the entire colon from the cecum to the anus.
-
Measure the colon length (shortening is a marker of inflammation).
-
Take a distal piece of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Fix the remaining colon tissue in formalin for histopathological analysis (H&E staining) to score for inflammation severity and tissue damage.
-
Data Presentation:
Key quantitative data from the DSS model can be presented as follows:
| Treatment Group | N | Final Body Weight Change (%) | Final DAI Score | Colon Length (cm) | MPO Activity (U/g tissue) |
| Healthy Control | 8 | +3.5 ± 0.8 | 0.0 ± 0.0 | 9.8 ± 0.5 | 5.2 ± 1.1 |
| DSS + Vehicle | 8 | -18.2 ± 2.5 | 3.5 ± 0.4 | 5.9 ± 0.4 | 45.7 ± 5.3 |
| DSS + this compound (X mg/kg) | 8 | -10.5 ± 1.9 | 2.1 ± 0.3 | 7.2 ± 0.5 | 28.3 ± 4.1 |
| DSS + this compound (Y mg/kg) | 8 | -5.1 ± 1.5 | 1.2 ± 0.2 | 8.5 ± 0.6 | 15.6 ± 3.5 |
| DSS + 5-ASA | 8 | -8.9 ± 2.1 | 1.8 ± 0.3 | 7.5 ± 0.4 | 22.1 ± 3.9 |
Note: Data shown are representative examples.
Caption: Workflow for a DSS-induced colitis model to test this compound's anti-inflammatory effects.
Application Notes and Protocols for Assessing Geopyxin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geopyxin C is a novel compound with potential therapeutic applications. A thorough understanding of its cytotoxic properties is crucial for its development as a safe and effective agent. This document provides a comprehensive overview of established methods for assessing the cytotoxicity of a novel compound like this compound. The protocols and data presentation formats outlined below are based on standard methodologies used in cytotoxicity studies of natural products and other chemical entities. These guidelines will enable researchers to systematically evaluate the cytotoxic potential of this compound, elucidate its mechanism of action, and gather essential data for preclinical development.
Data Presentation: Summary of Potential Cytotoxic Effects
The following tables are templates for summarizing quantitative data obtained from cytotoxicity assays. These tables should be populated with experimental data to facilitate comparison and analysis.
Table 1: Cell Viability (IC50 Values)
This table should be used to record the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Cancer Cell Lines | |||
| e.g., A549 (Lung) | Data | Data | Data |
| e.g., MCF-7 (Breast) | Data | Data | Data |
| e.g., HeLa (Cervical) | Data | Data | Data |
| Normal Cell Lines | |||
| e.g., BEAS-2B (Lung) | Data | Data | Data |
| e.g., MCF-10A (Breast) | Data | Data | Data |
Table 2: Apoptosis Induction
This table is designed to summarize the percentage of apoptotic cells in a population following treatment with this compound, as determined by methods like Annexin V/PI staining.
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| e.g., A549 | Control | 0 | Data | Data | Data |
| This compound | IC25 | Data | Data | Data | |
| This compound | IC50 | Data | Data | Data | |
| This compound | IC75 | Data | Data | Data |
Table 3: Cell Cycle Analysis
This table should be used to present the percentage of cells in each phase of the cell cycle after treatment with this compound.
| Cell Line | Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., A549 | Control | 0 | Data | Data | Data |
| This compound | IC25 | Data | Data | Data | |
| This compound | IC50 | Data | Data | Data | |
| This compound | IC75 | Data | Data | Data |
Table 4: Reactive Oxygen Species (ROS) Generation
This table is for summarizing the levels of intracellular ROS generation induced by this compound.
| Cell Line | Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| e.g., A549 | Control | 0 | Data | 1.0 |
| This compound | IC25 | Data | Data | |
| This compound | IC50 | Data | Data | |
| This compound | IC75 | Data | Data | |
| Positive Control (e.g., H2O2) | Concentration | Data | Data |
Table 5: Mitochondrial Membrane Potential (ΔΨm)
This table is for presenting changes in the mitochondrial membrane potential, which is an indicator of mitochondrial health and apoptosis.
| Cell Line | Treatment | Concentration (µM) | % Cells with Depolarized ΔΨm |
| e.g., A549 | Control | 0 | Data |
| This compound | IC25 | Data | |
| This compound | IC50 | Data | |
| This compound | IC75 | Data | |
| Positive Control (e.g., FCCP) | Concentration | Data |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxicity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cells and to calculate the IC50 value.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the number of apoptotic and necrotic cells induced by this compound treatment.
Materials:
-
This compound
-
Selected cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., IC25, IC50, IC75) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis:
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Selected cell line
-
6-well cell culture plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the generation of intracellular ROS induced by this compound.
Materials:
-
This compound
-
Selected cell line
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Black 96-well plates or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate or other suitable culture vessel. After attachment, treat the cells with various concentrations of this compound.
-
Probe Loading: After the desired treatment time, remove the medium and incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or a flow cytometer.
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.
Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on mitochondrial integrity by measuring the mitochondrial membrane potential.
Materials:
-
This compound
-
Selected cell line
-
JC-1 or TMRM fluorescent probe
-
Fluorescence microscope, microplate reader, or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in previous protocols.
-
Probe Loading: After treatment, incubate the cells with the JC-1 or TMRM probe according to the manufacturer's protocol.
-
Washing: Wash the cells to remove the excess probe.
-
Imaging/Measurement:
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Measure the fluorescence intensity of both red and green channels.
-
TMRM: Measure the fluorescence intensity of TMRM, which accumulates in mitochondria in a potential-dependent manner.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the change in TMRM fluorescence intensity to determine the loss of ΔΨm.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be investigated for this compound.
A general workflow for assessing the cytotoxicity of this compound.
A hypothetical signaling pathway for this compound-induced apoptosis.
Application Notes and Protocols for Identifying Cellular Targets of Bioactive Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of cellular targets is a critical step in understanding the mechanism of action of bioactive small molecules, such as the hypothetical compound Geopyxin C. This process, often referred to as target deconvolution, is essential for drug development and for validating the therapeutic potential and potential off-target effects of a compound. This document provides detailed application notes and protocols for several widely used techniques to identify the cellular targets of a novel bioactive compound. The methodologies described herein are broadly applicable and can be adapted for specific research questions and experimental systems.
I. Affinity Chromatography-Mass Spectrometry (AC-MS)
Application Note:
Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and widely used technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[1][2] The principle lies in immobilizing the small molecule of interest (the "bait") onto a solid support matrix. This matrix is then used to "fish" for interacting proteins (the "prey") from the lysate.[3] After washing away non-specific binders, the specifically bound proteins are eluted and identified using mass spectrometry. This method is particularly useful for identifying direct binding targets.[1][4]
Experimental Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., NHS ester, amine, or carboxyl group). The linker should be long enough to minimize steric hindrance.
-
Covalently couple the derivatized this compound to an activated chromatography resin (e.g., NHS-activated sepharose, CNBr-activated sepharose).
-
Block any remaining active sites on the resin to prevent non-specific binding.
-
Prepare a control resin with the linker and blocking agent but without this compound to identify non-specific binders.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Chromatography:
-
Pack the this compound-coupled resin and the control resin into separate chromatography columns.
-
Equilibrate the columns with lysis buffer.
-
Load the cell lysate onto both columns and allow it to incubate with the resin to facilitate binding.
-
Wash the columns extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the columns. This can be achieved by:
-
Competitive elution with an excess of free this compound.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing elution buffer (e.g., containing SDS).
-
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and extract the resulting peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Compare the proteins identified from the this compound column to the control column. Proteins that are significantly enriched in the this compound eluate are considered potential binding partners.
-
Data Presentation:
Table 1: Hypothetical AC-MS Results for this compound
| Protein ID | Gene Name | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Enrichment |
| P12345 | TGT1 | 150 | 5 | 30.0 |
| Q67890 | TGT2 | 85 | 2 | 42.5 |
| P98765 | NSB1 | 10 | 8 | 1.25 |
TGT: Target, NSB: Non-specific Binder
Experimental Workflow:
AC-MS Experimental Workflow
II. Drug Affinity Responsive Target Stability (DARTS)
Application Note:
Drug Affinity Responsive Target Stability (DARTS) is a technique that identifies protein targets of small molecules based on the principle that binding of a small molecule can stabilize a protein and make it less susceptible to proteolysis.[5] In this method, cell lysates are treated with the small molecule and then subjected to limited proteolysis by a protease, such as pronase. The target protein, stabilized by the small molecule, will be protected from degradation, while unbound proteins will be digested. The differential protein degradation can be visualized by SDS-PAGE and the protected proteins identified by mass spectrometry. DARTS is advantageous as it does not require modification of the small molecule.
Experimental Protocol:
-
Preparation of Cell Lysate:
-
Prepare a cell lysate as described in the AC-MS protocol.
-
-
This compound Treatment:
-
Aliquot the cell lysate into several tubes.
-
Treat the lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate at room temperature to allow for binding.
-
-
Limited Proteolysis:
-
Add a protease (e.g., pronase) to each tube. The concentration of the protease should be optimized to achieve partial digestion of the total protein content in the control sample.
-
Incubate the reactions for a specific time at room temperature.
-
Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.
-
-
Analysis of Protein Protection:
-
Separate the protein samples by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Look for protein bands that are present or more intense in the this compound-treated samples compared to the control samples.
-
-
Target Identification by Mass Spectrometry:
-
Excise the protected protein bands from the gel.
-
Perform in-gel digestion and identify the proteins by LC-MS/MS as described in the AC-MS protocol.
-
Data Presentation:
Table 2: Hypothetical DARTS Results for this compound
| Protein ID | Gene Name | Band Intensity (this compound) | Band Intensity (Control) | Protection Ratio |
| P54321 | TGT3 | 0.85 | 0.15 | 5.67 |
| Q09876 | TGT4 | 0.72 | 0.10 | 7.20 |
| P11223 | UBP1 | 0.20 | 0.18 | 1.11 |
TGT: Target, UBP: Unprotected Binder
Experimental Workflow:
DARTS Experimental Workflow
III. Thermal Proteome Profiling (TPP)
Application Note:
Thermal Proteome Profiling (TPP) is a method to identify drug targets based on the principle of ligand-induced thermal stabilization of proteins.[6][7] When a small molecule binds to its target protein, the protein's melting temperature (Tm) typically increases. TPP uses quantitative mass spectrometry to monitor the thermal stability of thousands of proteins in a proteome-wide manner in the presence and absence of a drug. Proteins that show a significant shift in their melting curves upon drug treatment are identified as potential targets.
Experimental Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control.
-
-
Heating and Lysis:
-
Aliquot the treated cells into several tubes.
-
Heat each aliquot to a different temperature (e.g., from 37°C to 67°C in 3°C increments).
-
Lyse the cells by freeze-thawing or other methods that do not denature soluble proteins.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Digest the soluble proteins from each temperature point into peptides.
-
Label the peptides with isobaric tags (e.g., TMT, iTRAQ) to enable multiplexed quantitative proteomics.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the labeled peptide mixtures by LC-MS/MS.
-
Quantify the relative abundance of each protein at each temperature point for both the this compound-treated and control samples.
-
Plot the fraction of soluble protein as a function of temperature to generate melting curves for each protein.
-
Identify proteins with a statistically significant shift in their melting temperature (ΔTm) in the presence of this compound.
-
Data Presentation:
Table 3: Hypothetical TPP Results for this compound
| Protein ID | Gene Name | Tm (Control, °C) | Tm (this compound, °C) | ΔTm (°C) | p-value |
| P98765 | TGT5 | 52.1 | 56.4 | +4.3 | < 0.001 |
| Q12345 | TGT6 | 48.9 | 52.1 | +3.2 | < 0.01 |
| P54321 | NIB1 | 61.5 | 61.7 | +0.2 | > 0.05 |
TGT: Target, NIB: Non-interacting Binder
Experimental Workflow:
TPP Experimental Workflow
IV. Computational Approaches
Application Note:
Computational methods play a crucial role in modern drug discovery and target identification.[8][9][10][11][12] These in silico approaches can predict potential protein targets for a small molecule based on its chemical structure, thereby prioritizing experimental validation. Key computational techniques include molecular docking, virtual screening, and network pharmacology.[8][9] Molecular docking predicts the binding mode and affinity of a small molecule to the three-dimensional structure of a protein.[9] Virtual screening docks a small molecule against a large library of protein structures to identify potential binders.[9] Network pharmacology analyzes the interactions between drugs, targets, and diseases in the context of biological networks.[8]
Protocol for a Computational Target Prediction Workflow:
-
Preparation of this compound Structure:
-
Obtain the 2D or 3D structure of this compound.
-
Prepare the structure for docking by assigning correct atom types, adding hydrogens, and minimizing its energy.
-
-
Target Database Selection:
-
Select a database of protein structures for virtual screening (e.g., PDB, AlphaFold Database).
-
Alternatively, use a curated database of druggable proteins.
-
-
Virtual Screening:
-
Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the this compound structure into the binding sites of all proteins in the selected database.
-
Score the docking poses based on a scoring function that estimates the binding affinity.
-
-
Ranking and Filtering of Potential Targets:
-
Rank the proteins based on their docking scores.
-
Filter the list of potential targets based on biological relevance to the observed phenotype of this compound.
-
Consider factors like protein function, subcellular localization, and tissue expression.
-
-
Network Pharmacology Analysis (Optional):
-
Use the top-ranked potential targets to construct a protein-protein interaction network.
-
Analyze the network to identify key pathways and biological processes that may be modulated by this compound.
-
Data Presentation:
Table 4: Hypothetical Computational Target Prediction for this compound
| Protein ID | Gene Name | Docking Score (kcal/mol) | Biological Function | Relevance to Phenotype |
| P27361 | TGT7 | -10.2 | Kinase | High |
| Q04759 | TGT8 | -9.8 | Protease | High |
| P08684 | NRT1 | -9.5 | Ion Channel | Medium |
TGT: Target, NRT: Non-relevant Target
Logical Workflow:
Computational Target ID Workflow
V. Hypothetical Signaling Pathway Modulated by this compound
Once a primary target of this compound is identified (e.g., TGT1, a receptor kinase), further studies would be necessary to elucidate its impact on downstream signaling pathways.
Hypothetical this compound Pathway
Conclusion
The identification of cellular targets for a bioactive small molecule like this compound is a multifaceted process that often requires the integration of multiple experimental and computational approaches. The techniques outlined in these application notes provide a robust framework for researchers to begin to unravel the molecular mechanisms of novel compounds, a critical step in the journey of drug discovery and development. The choice of method will depend on the specific properties of the small molecule and the biological question being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scispace.com [scispace.com]
- 7. TPP - Analyzing thermal proteome profiling experiments [denbi.de]
- 8. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Geopyxin C in Cancer Cell Line Research
Disclaimer: Geopyxin C is a hypothetical compound created for illustrative purposes within this document. The data, mechanisms, and protocols presented are based on established principles of cancer cell line research with small molecule inhibitors and are intended to serve as a template for researchers.
Introduction
This compound is a novel, synthetic small molecule inhibitor demonstrating significant potential in preclinical cancer research. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. These application notes provide an overview of the in vitro effects of this compound, along with detailed protocols for its use in cancer cell line research.
Mechanism of Action
This compound is believed to exert its anticancer effects through a multi-targeted approach. It has been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of caspases. Additionally, this compound causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation. These effects are mediated through the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways.
Data Presentation
Cytotoxicity of this compound across Various Cancer Cell Lines
The cytotoxic effects of this compound were evaluated using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values were determined for a panel of human cancer cell lines and a non-cancerous cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 ± 1.1 |
| HeLa | Cervical Adenocarcinoma | 15.8 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 10.4 ± 0.9 |
| A549 | Lung Carcinoma | 20.1 ± 2.3 |
| HCT116 | Colorectal Carcinoma | 7.9 ± 0.6 |
| WI-38 | Normal Human Lung Fibroblast | > 100 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxicity of this compound using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Workflows
Application of Geopyxin C in Drug Discovery: Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential applications of Geopyxin C in drug discovery, complete with detailed experimental protocols and quantitative data. This compound, a naturally occurring ent-kaurane diterpenoid, has demonstrated notable cytotoxic and heat shock-inducing activities, positioning it as a compound of interest for further investigation in oncology and other therapeutic areas.
Application Notes
This compound, isolated from the endolichenic fungal strain Geopyxis aff. majalis, is a member of the geopyxin family of diterpenoids.[1] Structurally, it possesses an α,β-unsaturated ketone moiety, a feature identified as crucial for its biological activity.[1] The primary application of this compound in drug discovery lies in its potential as an anticancer agent due to its cytotoxic effects against various cancer cell lines. Furthermore, its ability to induce a heat shock response opens avenues for exploring its role in protein homeostasis and cellular stress pathways, which are often dysregulated in cancer.
The preliminary data suggests that while this compound itself shows modest cytotoxic activity at higher concentrations, its derivatives, particularly methyl esters, exhibit significantly enhanced potency in the low micromolar range.[1] This highlights the potential for medicinal chemistry efforts to optimize the structure of this compound to develop more potent and selective drug candidates. The induction of the heat shock response, a cellular mechanism to cope with proteotoxic stress, suggests that this compound and its analogs may act by overwhelming the protein folding capacity of cancer cells, which are already under significant stress.[2][3] This mode of action could be particularly effective against tumors that are dependent on chaperone proteins for survival.
Quantitative Data Summary
The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data, presenting the half-maximal inhibitory concentration (IC50) values.
| Compound | Prostate (PC-3M) | Lung (NCI-H460) | CNS (SF-268) | Colon (KM20L2) | Breast (MCF-7) |
| This compound (3) | > 50 µM | > 50 µM | > 50 µM | > 50 µM | > 50 µM |
| Methylthis compound (9) | 5.8 µM | 0.4 µM | 0.8 µM | 2.1 µM | 9.5 µM |
Data extracted from Wijeratne et al., J. Nat. Prod. 2012, 75, 361-369.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the methodology for determining the cytotoxic activity of this compound and its analogs against cancer cell lines.
a. Cell Culture and Plating:
-
Human cancer cell lines (e.g., PC-3M, NCI-H460, SF-268, KM20L2, and MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
This compound and its derivatives are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in culture media.
-
The media from the cell plates is aspirated, and 100 µL of the media containing the test compounds at various concentrations is added to each well.
-
Control wells receive media with DMSO at the same final concentration as the treated wells.
-
The plates are incubated for 48 hours.
c. MTT Assay and Data Analysis:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The media is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Heat Shock Response Reporter Assay
This protocol describes a method to evaluate the induction of the heat shock response by this compound using a luciferase reporter assay.[4][5][6]
a. Cell Line and Transfection:
-
A suitable human cell line (e.g., HEK293) is stably or transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a heat shock element (HSE) promoter.[6]
-
For transient transfection, cells are seeded in a 96-well plate and transfected with the HSE-luciferase reporter plasmid using a suitable transfection reagent.[4]
b. Compound Treatment and Induction:
-
After 24 hours of transfection, the cells are treated with various concentrations of this compound or its analogs.
-
A known heat shock inducer (e.g., 17-AAG) can be used as a positive control.[6]
-
The plates are incubated for a specified period (e.g., 6-24 hours) to allow for the induction of the heat shock response and expression of the luciferase reporter.
c. Luciferase Assay and Data Analysis:
-
The cells are lysed using a suitable lysis buffer.
-
The cell lysate is transferred to a white, opaque 96-well plate.
-
Luciferase substrate is added to each well, and the luminescence is measured immediately using a luminometer.
-
The fold induction of the heat shock response is calculated by normalizing the luciferase activity of the treated cells to that of the vehicle-treated control cells.
Visualizations
Below are diagrams illustrating the proposed mechanism of action and experimental workflow for this compound.
Caption: Proposed signaling pathway for this compound-induced heat shock response.
Caption: General experimental workflow for evaluating this compound's biological activity.
References
- 1. Geopyxins A-E, ent-kaurane diterpenoids from endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066: structure-activity relationships of geopyxins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geopyxins A – E, ent-Kaurane Diterpenoids from Endolichenic Fungal Strains, Geopyxis aff. majalis and Geopyxis sp. AZ0066: Structure-Activity Relationships of Geopyxins and their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Heat Shock Response and Small Molecule Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter | Springer Nature Experiments [experiments.springernature.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols for the Preclinical Formulation of Geopyxin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Geopyxin C, a promising diterpenoid compound, for preclinical evaluation. Due to the limited public data on this compound, this document leverages established methodologies for formulating poorly soluble new chemical entities (NCEs), a common characteristic of natural products like the Geopyxin family. The protocols outlined herein are designed to be adaptable based on the empirically determined physicochemical properties of this compound.
Geopyxins are known to exhibit cytotoxic and heat-shock induction activities, suggesting their potential as anticancer agents.[1] However, realizing this therapeutic potential in preclinical models hinges on developing a formulation that ensures adequate bioavailability and exposure.[2] This document provides a systematic approach to tackle this challenge.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.[2] The following protocol describes the initial characterization of the active pharmaceutical ingredient (API).
Protocol 1: Physicochemical Profiling of this compound
Objective: To determine the fundamental physicochemical properties of this compound to guide formulation strategy.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
n-octanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
High-purity water
-
Solvents for solubility testing (e.g., Ethanol, Propylene glycol, PEG 400, DMSO, Solutol HS-15)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Powder X-ray Diffractometer (PXRD)
-
UV-Vis Spectrophotometer or HPLC-UV
Methodology:
-
Aqueous Solubility:
-
Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Equilibrate the suspension at 25°C and 37°C for 24-48 hours with constant agitation.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
pH-Solubility Profile:
-
Repeat the aqueous solubility measurement in a series of buffers with pH values ranging from 2 to 10 to determine the effect of pH on solubility.
-
-
LogD (Distribution Coefficient):
-
Prepare a saturated solution of this compound in the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Add an equal volume of n-octanol.
-
Vortex the mixture vigorously for several minutes and then allow the phases to separate by centrifugation.
-
Determine the concentration of this compound in both the aqueous and n-octanol phases.
-
Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Solid-State Characterization:
-
Melting Point and Thermal Behavior: Analyze this compound powder using DSC and TGA to determine its melting point, thermal decomposition profile, and presence of any polymorphic forms.
-
Crystallinity: Use PXRD to assess the crystallinity of the solid material. An amorphous solid will show a broad halo, while a crystalline solid will exhibit sharp peaks.
-
-
Solubility in Organic Solvents and Co-solvents:
-
Determine the saturation solubility of this compound in various pharmaceutically acceptable solvents and co-solvents to identify potential vehicles for liquid formulations.[3]
-
Data Presentation:
Summarize the obtained data in a table for easy reference.
| Property | Method | Result |
| Aqueous Solubility (pH 7.4) | HPLC-UV | e.g., < 1 µg/mL |
| LogD (pH 7.4) | HPLC-UV | e.g., 3.5 |
| Melting Point | DSC | e.g., 185°C |
| Solid Form | PXRD | e.g., Crystalline |
| Solubility in Ethanol | HPLC-UV | e.g., 5 mg/mL |
| Solubility in PEG 400 | HPLC-UV | e.g., 20 mg/mL |
Formulation Strategies and Protocols
Based on the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical studies.[2][3]
For early-stage in vivo studies, a simple co-solvent system is often the fastest approach to achieve the desired drug concentration.[3]
Protocol 2: Preparation of a Co-solvent Formulation
Objective: To prepare a clear solution of this compound for intravenous or oral administration.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Saline or Water for Injection
Methodology:
-
Weigh the required amount of this compound.
-
Add a primary solvent in which this compound has high solubility (e.g., PEG 400) and vortex until the compound is fully dissolved.
-
Slowly add a co-solvent (e.g., Propylene glycol) while stirring to maintain a clear solution.
-
If required, further dilute the solution with a third solvent or the vehicle for administration (e.g., saline). The final formulation should be a clear, homogenous solution.
-
Visually inspect the solution for any signs of precipitation.
-
Determine the final concentration of this compound using a validated analytical method.
Example Formulation:
| Component | Percentage (v/v) | Purpose |
| This compound | Target Conc. | API |
| PEG 400 | 40% | Solvent |
| Propylene Glycol | 20% | Co-solvent |
| Saline | 40% | Vehicle |
Reducing the particle size of a drug to the nanometer range can significantly increase its dissolution rate and, consequently, its oral bioavailability.[4][5]
Protocol 3: Preparation of a Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound for oral administration.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Solutol HS-15)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
High-purity water
Methodology:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension.
-
Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Periodically withdraw samples to monitor the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Data Presentation:
| Parameter | Method | Specification |
| Mean Particle Size | DLS | < 200 nm |
| Polydispersity Index | DLS | < 0.3 |
| Zeta Potential | DLS | > |20| mV |
| Drug Content | HPLC-UV | 95-105% of theoretical |
Signaling Pathway and Workflow Diagrams
Signaling Pathways:
The known biological activities of the Geopyxin class of compounds are cytotoxicity and induction of the heat shock response.[1] The following diagrams illustrate the key signaling pathways involved in these processes.
Experimental Workflow:
The following diagram illustrates a typical workflow for the preclinical formulation development of a new chemical entity like this compound.[6][7]
References
- 1. Geopyxins A-E, ent-kaurane diterpenoids from endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066: structure-activity relationships of geopyxins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. admescope.com [admescope.com]
- 7. Pre-Clinical Formulation Development - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Geopyxin C
Disclaimer: Specific experimental data on the aqueous solubility of Geopyxin C is not currently available in public literature. This guide is formulated for research professionals and is based on established methodologies for improving the solubility of poorly water-soluble compounds, particularly those with structural similarities to the ent-kaurane diterpenoid class, such as Geopyxins A and F.[1][2][3] The protocols and data presented herein are illustrative and should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A: this compound is presumed to be an ent-kaurane diterpenoid, similar to other compounds isolated from the Geopyxis fungal genus.[1] Diterpenoids are often characterized by a hydrophobic tetracyclic core structure, which typically results in poor aqueous solubility. Low solubility is a significant challenge in drug development as it can lead to low bioavailability and limit the therapeutic efficacy of a compound. For researchers, poor solubility can hinder the execution of in vitro biological assays and the development of suitable formulations for in vivo studies.
Q2: What is the expected baseline aqueous solubility of this compound?
A: While the exact solubility of this compound is undetermined, it is anticipated to be low, likely in the range of 1-10 µg/mL in aqueous buffers, based on the properties of similar hydrophobic natural products.
Q3: What are the primary strategies for improving the aqueous solubility of a compound like this compound?
A: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. The most common approaches for research-scale applications include:
-
Co-solvency: Blending water with a miscible organic solvent to increase the drug's solubility.[4][5][6]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin.[7][8][9]
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[10][11][12][13]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility. Given the likely presence of a carboxylic acid moiety, as seen in other Geopyxins, increasing the pH to deprotonate this group would be a viable strategy.
Q4: Which solubility enhancement technique is best for my experiment?
A: The optimal technique depends on the specific requirements of your experiment (e.g., in vitro assay, in vivo formulation), the desired final concentration of this compound, and the tolerance of your experimental system to the excipients used in each method. A preliminary screening of multiple methods is highly recommended.
Troubleshooting Guides & Experimental Protocols
Guide 1: Solubility Enhancement using Co-solvents
This method is often the simplest and quickest for preparing stock solutions for in vitro experiments.[6] The principle is to reduce the polarity of the aqueous solvent by adding a water-miscible organic solvent, thereby improving the solvation of the hydrophobic this compound molecule.[4][5]
-
Solvent Selection: Choose a biocompatible, water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).[6][14]
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the compound in a minimal volume of the selected co-solvent (e.g., 100 µL of DMSO) to create a high-concentration primary stock solution (e.g., 10 mg/mL).
-
-
Working Solution Preparation:
-
Serially dilute the primary stock solution with your aqueous experimental buffer (e.g., Phosphate-Buffered Saline, cell culture media).
-
Crucial Step: When diluting, add the stock solution to the buffer dropwise while vortexing to avoid precipitation.
-
Ensure the final concentration of the co-solvent in your working solution is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays.
-
| Co-solvent System (v/v) | This compound Solubility (µg/mL) | Fold Increase |
| Water (Control) | 5 | 1 |
| 10% Ethanol in Water | 150 | 30 |
| 20% PEG 400 in Water | 450 | 90 |
| 10% DMSO in Water | >1000 | >200 |
Guide 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][9] They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble inclusion complex.[8] This method is particularly useful for reducing the required concentration of organic co-solvents.
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Molar Ratio Calculation: Determine the molar amounts of this compound and HP-β-CD for a 1:1 molar ratio. (Assume a molecular weight for this compound similar to Geopyxin A, ~348 g/mol ).
-
Complex Formation:
-
Place the calculated amount of HP-β-CD in a mortar.
-
Add a small amount of water to form a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture for 45-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Solubility Determination:
-
Add an excess amount of the this compound-HP-β-CD complex powder to a known volume of aqueous buffer.
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved complex.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
| Formulation | This compound Solubility (µg/mL) | Fold Increase |
| This compound in Water | 5 | 1 |
| This compound with β-CD (1:1) | 250 | 50 |
| This compound with HP-β-CD (1:1) | 800 | 160 |
Guide 3: Solubility Enhancement using Amorphous Solid Dispersion
This technique involves dispersing the crystalline drug into an amorphous, hydrophilic polymer matrix.[12][13] The amorphous state of the drug has higher kinetic solubility than its crystalline form.[12] This method is suitable for preparing solid formulations for oral administration in preclinical studies.
-
Polymer Selection: Common hydrophilic polymers include polyvinylpyrrolidone (PVP K30) and hydroxypropyl methylcellulose (HPMC).[13]
-
Preparation:
-
Choose a drug-to-polymer weight ratio to evaluate (e.g., 1:1, 1:5, 1:10).
-
Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or ethanol). Ensure complete dissolution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
-
Characterization (Optional but Recommended):
-
Use Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak, indicating the formation of an amorphous dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate potential interactions between the drug and the polymer.[15]
-
-
Solubility and Dissolution Testing:
-
Perform a solubility study as described in the cyclodextrin protocol.
-
Conduct a dissolution test by adding a known amount of the solid dispersion to a fixed volume of buffer and measuring the concentration of dissolved this compound over time.
-
| Formulation (Drug:Polymer) | This compound Solubility (µg/mL) | Fold Increase |
| This compound in Water | 5 | 1 |
| This compound:PVP K30 (1:5) | 650 | 130 |
| This compound:HPMC (1:5) | 500 | 100 |
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for improving this compound solubility.
Hypothetical Signaling Pathway for this compound
Given that some ent-kaurane diterpenoids exhibit cytotoxic activity, a plausible mechanism of action could involve the induction of apoptosis through the modulation of key signaling pathways.[1] The following diagram illustrates a hypothetical pathway where this compound induces apoptosis by activating the p53 tumor suppressor pathway.
Caption: Hypothetical p53-mediated apoptosis pathway for this compound.
References
- 1. Geopyxins A-E, ent-kaurane diterpenoids from endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066: structure-activity relationships of geopyxins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geopyxin A | C20H28O5 | CID 51361443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CNP0184495.2 - COCONUT [coconut.naturalproducts.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scispace.com [scispace.com]
- 7. longdom.org [longdom.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. bepls.com [bepls.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Geopyxin C Handling and Stability
Disclaimer: Information regarding the specific chemical structure, stability, and degradation pathways of Geopyxin C is not currently available in the public domain. This guide is based on the general characteristics of kaurane diterpenoids, the chemical class to which this compound belongs. The provided protocols and data are illustrative and should be adapted based on experimental observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a natural product isolated from fungi of the Geopyxis genus. It belongs to the kaurane diterpenoid class of compounds, which are characterized by a specific tetracyclic carbon skeleton. Other related compounds from this source include Geopyxin A and F.
Q2: What are the likely factors that can cause this compound degradation?
Based on the general stability of diterpenoids, this compound is likely susceptible to degradation under the following conditions:
-
Oxidation: Exposure to air (oxygen), oxidizing agents, and light can lead to oxidative degradation.
-
Hydrolysis: The presence of ester or other hydrolyzable functional groups would make this compound sensitive to pH extremes (both acidic and basic conditions) and moisture.
-
Heat: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.[1]
-
Light: Exposure to UV or broad-spectrum light can induce photochemical degradation.
Q3: How should I store my this compound samples to ensure stability?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q4: What are the potential degradation products of this compound?
While specific degradation products of this compound are unknown, potential degradation pathways for kaurane diterpenoids may involve:
-
Oxidation: Formation of hydroxylated, epoxidized, or dehydrogenated derivatives.
-
Hydrolysis: Cleavage of ester or ether linkages, if present.
-
Rearrangements: Acid or base-catalyzed rearrangements of the carbon skeleton.
Q5: What analytical techniques are suitable for identifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common and effective method for analyzing diterpenoids.[2][3][4][5][6]
-
HPLC with UV/Vis or Photodiode Array (PDA) detection: Useful for quantification if the compounds possess a chromophore.
-
HPLC coupled with Mass Spectrometry (LC-MS/MS): A powerful technique for the identification and structural elucidation of both the parent compound and its degradation products, even at low concentrations.[7][8][9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of this compound in experiments. | Degradation of the parent compound. | 1. Review storage and handling procedures. 2. Analyze the sample purity using HPLC or LC-MS to check for the presence of degradation products. 3. Prepare fresh solutions of this compound for each experiment. |
| Appearance of unexpected peaks in HPLC/LC-MS chromatograms. | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Use LC-MS/MS to identify the mass of the unknown peaks and deduce their potential structures. 3. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products. |
| Poor reproducibility of experimental results. | Inconsistent sample stability due to variations in handling. | 1. Standardize all sample preparation and handling steps. 2. Minimize the time samples are kept at room temperature or exposed to light. 3. Use an internal standard during analytical runs to account for variations. |
| Precipitation of this compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Re-evaluate the choice of solvent. Consider using a co-solvent system. 2. Gently warm the solution and sonicate to aid dissolution. 3. Filter the solution before use to remove any undissolved material. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general starting point for developing an HPLC method for this compound analysis. Optimization will be required based on the specific properties of the molecule.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Gradient Program (Illustrative):
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV/Vis at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm, 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control (untreated stock solution), by LC-MS to identify and characterize any new peaks that appear.
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Conditions
| Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 24 | 65 | DP1 (m/z = X), DP2 (m/z = Y) |
| 0.1 M NaOH at 60°C | 24 | 40 | DP3 (m/z = Z) |
| 3% H₂O₂ at RT | 24 | 75 | DP4 (m/z = X+16) |
| 80°C | 48 | 80 | DP1 (m/z = X) |
| UV Light (254 nm) | 24 | 55 | DP5 (m/z = A), DP6 (m/z = B) |
DP = Degradation Product; m/z = mass-to-charge ratio
Table 2: Illustrative HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Recovery (%) | 98-102% |
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ffhdj.com [ffhdj.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
troubleshooting interference in Geopyxin C bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Geopyxin C bioassays, particularly focusing on cell-based apoptosis assays measuring Caspase-3 activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the novel Kinase X (KX) signaling pathway. By inhibiting KX, this compound prevents the downstream activation of pro-apoptotic factors, leading to a reduction in cellular apoptosis.
Q2: Which cell lines are recommended for this compound bioassays?
A2: We recommend using cell lines with a well-characterized KX signaling pathway and a robust apoptotic response, such as the HT-29 or A549 cell lines. Optimal cell seeding density and this compound treatment conditions should be determined empirically for your specific cell line.
Q3: What is the recommended positive control for a this compound apoptosis assay?
A3: A known apoptosis-inducing agent, such as staurosporine, is recommended as a positive control. This will help validate that the assay system is capable of detecting apoptosis and that the observed effects of this compound are due to its specific inhibitory action.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions into aqueous media should be done immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioassays that use a luminescence-based Caspase-3 activity reporter system.
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound. The coefficient of variation (%CV) between technical replicates should ideally be below 15%.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use a calibrated multichannel pipette for seeding. |
| Edge Effects in Microplate | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) to create a humidity barrier. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the liquid surface without touching the bottom of the well. Use reverse pipetting for viscous solutions. |
| Incomplete Reagent Mixing | After adding the Caspase-3 reagent, mix the plate on an orbital shaker for 30-60 seconds at a low speed (e.g., 300-500 rpm) to ensure uniform distribution without causing cell detachment. |
Issue 2: No Dose-Dependent Response to this compound
A flat or inconsistent dose-response curve suggests a problem with the compound, the assay setup, or the cellular system.
Troubleshooting Workflow:
optimizing Geopyxin C concentration for in vitro experiments
Welcome to the technical support center for Geopyxin C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the GXP signaling pathway, a critical cascade involved in cellular proliferation and survival. It specifically targets the kinase activity of GXP-1, preventing the phosphorylation of downstream effectors such as GXP-2 and the subsequent activation of transcription factors that drive cell cycle progression.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: For initial experiments, a concentration range of 1 µM to 50 µM is recommended. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response analysis to determine the IC50 for your specific experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: I am observing high levels of cytotoxicity even at low concentrations of this compound.
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Possible Cause 1: Cell line sensitivity. Some cell lines may be particularly sensitive to the inhibition of the GXP pathway or to the compound itself.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) across a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the toxicity threshold for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to differentiate between compound and solvent toxicity.
-
-
Possible Cause 3: Extended incubation time. Prolonged exposure to this compound may lead to increased cell death.
-
Solution: Optimize the incubation time. Both time and concentration are important factors in determining cellular response.[1] Consider running a time-course experiment (e.g., 24, 48, and 72 hours) to find the optimal exposure duration.
-
Problem 2: I am not observing the expected downstream effects of GXP pathway inhibition.
-
Possible Cause 1: Insufficient concentration. The concentration of this compound may be too low to effectively inhibit GXP-1 in your cell line.
-
Solution: Perform a dose-response experiment and determine the IC50 value. It is advisable to use a concentration of at least 2-3 times the IC50 for subsequent mechanistic studies to ensure robust pathway inhibition.
-
-
Possible Cause 2: Inappropriate time point for analysis. The downstream effects of pathway inhibition may be time-dependent.
-
Solution: Analyze downstream markers at different time points post-treatment. For example, changes in protein phosphorylation may be detectable within a few hours, while changes in gene expression or protein levels may require longer incubation times.
-
-
Possible Cause 3: Cell line resistance. The chosen cell line may have intrinsic or acquired resistance to GXP pathway inhibition.
-
Solution: Confirm the expression and activity of GXP-1 in your cell line. Consider using a positive control compound known to inhibit the GXP pathway or a different cell line known to be sensitive to GXP inhibition.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| MCF-7 | Breast Cancer | 12.5 |
| PC-3 | Prostate Cancer | 35.1 |
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay Type | Recommended Concentration Range (µM) | Incubation Time (hours) |
| Proliferation Assay (e.g., MTT) | 1 - 100 | 48 - 72 |
| Western Blot (Phospho-GXP-2) | 10 - 50 | 2 - 24 |
| Apoptosis Assay (e.g., Caspase-3/7) | 15 - 75 | 24 - 48 |
| Cell Migration Assay | 5 - 25 | 12 - 24 |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
-
Experimental Setup: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect 50 µL of the conditioned medium from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the medium.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Visualizations
Caption: The GXP Signaling Pathway and the inhibitory action of this compound.
References
challenges in the large-scale production of Geopyxin C
Notice: Information regarding the large-scale production of Geopyxin C is not currently available in publicly accessible research. The following content is based on general principles of natural product synthesis and fermentation and should be adapted as more specific information about this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
Currently, there is limited public information detailing the specific structure and applications of this compound. As a putative novel natural product, its potential applications would likely be in areas such as pharmaceuticals, agrochemicals, or as a research tool, pending further investigation into its bioactivity.
Q2: What are the primary challenges in the large-scale production of a novel natural product like this compound?
The large-scale production of any new natural product typically faces several hurdles:
-
Low Titers: The producing organism, whether a wild-type or a genetically engineered strain, may produce the compound at very low concentrations.
-
Complex Synthesis: If produced synthetically, the chemical structure may be complex, requiring a multi-step synthesis with potentially low overall yield.
-
Purification Difficulties: Isolating the target compound from a complex mixture of media components and other metabolites can be challenging and costly.
-
Process Scalability: A process that works well at the lab bench scale may not be directly transferable to large-scale bioreactors or chemical reactors.
-
Genetic Instability: In fermentative processes, the production strain may lose its ability to produce the compound over successive generations.
Troubleshooting Guides
Low Production Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Media Composition | 1. Perform a media component screening using statistical methods like Plackett-Burman design to identify key nutrients. 2. Optimize the concentrations of significant factors using a response surface methodology (RSM). |
| Inefficient Precursor Supply | 1. Identify the biosynthetic precursors to this compound. 2. Supplement the fermentation media with known or putative precursors. |
| Suboptimal Fermentation Parameters | 1. Optimize physical parameters such as temperature, pH, and dissolved oxygen levels. 2. Investigate different feeding strategies (e.g., fed-batch) to maintain optimal nutrient levels. |
| Low-Producing Strain | 1. Undertake a strain improvement program using classical mutagenesis (e.g., UV, chemical mutagens) or targeted genetic engineering. |
Product Degradation
| Potential Cause | Troubleshooting Steps |
| pH Instability | 1. Determine the pH stability profile of this compound. 2. Maintain the pH of the fermentation broth and subsequent purification steps within the stable range. |
| Thermal Lability | 1. Assess the temperature stability of the compound. 2. Perform extraction and purification steps at reduced temperatures. |
| Enzymatic Degradation | 1. Identify and characterize any enzymes in the broth that may degrade this compound. 2. Consider using enzyme inhibitors or performing a rapid inactivation step post-fermentation. |
Experimental Protocols
Protocol 1: General Fermentation Optimization Workflow
This protocol outlines a general approach to optimizing the fermentation conditions for the production of a secondary metabolite like this compound.
Caption: A typical workflow for optimizing the fermentation process for natural product production.
Signaling Pathways and Biosynthesis
Note: As the biosynthetic pathway for this compound is not publicly known, the following diagram illustrates a hypothetical pathway based on common natural product biosynthesis logic.
Hypothetical this compound Biosynthetic Pathway
This diagram illustrates a generalized pathway where primary metabolites are converted into a core scaffold, which is then modified by various enzymes to produce the final product.
Caption: A generalized biosynthetic pathway for a hypothetical natural product like this compound.
overcoming resistance to Geopyxin C in cancer cells
Welcome to the technical support center for Geopyxin C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has started to show reduced responsiveness. What are the potential causes?
A1: Acquired resistance to this compound can arise from several mechanisms. The most commonly observed are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K/AKT pathway by upregulating alternative pro-survival pathways, most notably the MAPK/ERK pathway.
-
Target Alteration: Although less frequent, mutations in the AKT1 gene can prevent this compound from binding to its target kinase.
Q2: How can I determine if my resistant cells are overexpressing efflux pumps?
A2: You can assess efflux pump activity through several methods:
-
Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding common efflux pumps, such as ABCB1.
-
Western Blotting: Detect the protein levels of P-glycoprotein.
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Flow Cytometry-based Efflux Assays: Use fluorescent substrates of P-glycoprotein (e.g., Rhodamine 123). Increased efflux of the dye in resistant cells, which can be reversed by a P-glycoprotein inhibitor like Verapamil, indicates heightened pump activity.
Q3: What is the evidence of MAPK/ERK pathway activation in my this compound-resistant cells?
A3: Activation of the MAPK/ERK pathway can be confirmed by examining the phosphorylation status of key proteins. A Western blot analysis showing increased levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in your resistant cell line compared to the sensitive parental line would be strong evidence.
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
A4: Yes, based on the common resistance mechanisms, several combination strategies can be effective:
-
For Efflux Pump Overexpression: Co-administration of this compound with a P-glycoprotein inhibitor, such as Verapamil or a third-generation inhibitor like Tariquidar.
-
For MAPK/ERK Pathway Activation: A combination of this compound with a MEK inhibitor (e.g., Trametinib) or an ERK inhibitor can simultaneously block both pro-survival pathways.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my sensitive cell line.
| Possible Cause | Suggested Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent, low passage range for all experiments. |
| Reagent Stability | This compound may be unstable with repeated freeze-thaw cycles. Aliquot the stock solution upon receipt and thaw a new aliquot for each experiment. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay can affect results. Ensure accurate cell counting and consistent seeding density across all wells. |
Problem 2: My Western blot for p-ERK is showing no signal in the resistant line, even though I suspect MAPK/ERK activation.
| Possible Cause | Suggested Solution |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate proteins. Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). |
| Antibody Quality | The primary antibody may be of poor quality or used at a suboptimal dilution. Test the antibody with a positive control (e.g., cells stimulated with EGF) and perform a dilution series to optimize the signal. |
| Protein Transfer Issues | Inefficient transfer of proteins to the PVDF membrane can result in weak signals. Verify the transfer efficiency using a Ponceau S stain before proceeding with antibody incubation. |
Quantitative Data Summary
The following table summarizes typical changes observed in a hypothetical this compound-resistant cancer cell line (RES-GC) compared to its sensitive parental line (SEN-GC).
| Parameter | SEN-GC | RES-GC | Fold Change |
| This compound IC50 (nM) | 50 | 1500 | 30x |
| ABCB1 mRNA Expression (Relative) | 1.0 | 25.0 | 25x |
| P-glycoprotein Protein Level (Relative) | 1.0 | 18.5 | 18.5x |
| p-ERK/Total ERK Ratio | 0.2 | 1.8 | 9x |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay by Flow Cytometry
This protocol is used to functionally assess P-glycoprotein (ABCB1) efflux pump activity.
-
Cell Preparation: Harvest logarithmically growing sensitive and resistant cells. Resuspend in PBS with 1% BSA to a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment (Control): For inhibitor controls, pre-incubate a subset of cells with 50 µM Verapamil for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with ice-cold PBS.
-
Efflux Period: Resuspend the cell pellets in fresh, pre-warmed culture medium and incubate for 1 hour at 37°C to allow for dye efflux.
-
Flow Cytometry Analysis: After the efflux period, place cells on ice. Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission filter appropriate for FITC/Rhodamine 123.
-
Interpretation: Resistant cells with high P-glycoprotein activity will show lower fluorescence intensity compared to sensitive cells. The fluorescence in resistant cells should be restored to levels similar to sensitive cells upon treatment with Verapamil.
Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to detect the activation of the MAPK/ERK signaling pathway.
-
Cell Lysis: Grow sensitive and resistant cells to 80% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
Visualizations
Caption: Mechanism of action of this compound in sensitive cancer cells.
minimizing off-target effects of Geopyxin C
Disclaimer: Geopyxin C is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided is based on a fictional scenario and does not represent real-world experimental data.
Welcome to the technical support center for this compound, a novel, potent, and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed at concentrations intended for LRRK2 inhibition. | Off-target inhibition of Cyclin-dependent kinase 5 (CDK5). | 1. Confirm On-Target and Off-Target Potency: Perform a dose-response experiment to determine the IC50 values for both LRRK2 and CDK5 in your cell system. 2. Optimize Concentration: Use the lowest effective concentration of this compound that maintains LRRK2 inhibition while minimizing CDK5 inhibition. 3. Use a More Selective Inhibitor: If available, consider using a LRRK2 inhibitor with a better selectivity profile as a control. |
| Inconsistent results in cellular assays. | 1. Compound Instability: this compound may be unstable in your cell culture medium. 2. Cell Line Variability: Different cell lines may have varying levels of LRRK2 and CDK5 expression. | 1. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of this compound in your experimental conditions over time. 2. Characterize Cell Lines: Perform Western blotting or qPCR to quantify the protein or mRNA expression levels of LRRK2 and CDK5 in the cell lines you are using. |
| Unexpected phenotypic changes not consistent with LRRK2 inhibition. | Potential engagement of other off-target kinases or signaling pathways. | 1. Kinome Profiling: Perform a kinome-wide scan to identify other potential kinase targets of this compound. 2. Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to compare the cellular phenotype induced by this compound with that of other known LRRK2 and CDK5 inhibitors.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a small molecule inhibitor designed to target Leucine-rich repeat kinase 2 (LRRK2).[2][3] Its most well-characterized off-target is Cyclin-dependent kinase 5 (CDK5).
Q2: Why is it crucial to minimize off-target effects?
A2: Off-target effects can lead to misleading experimental results and potential cellular toxicity.[4][5] Minimizing these effects is essential for accurately interpreting data and for the potential therapeutic development of the compound.[6]
Q3: How can I experimentally determine the selectivity of this compound?
A3: You can determine the selectivity by comparing the half-maximal inhibitory concentration (IC50) against the primary target (LRRK2) and potential off-targets (like CDK5). A larger ratio of IC50 (off-target) / IC50 (on-target) indicates higher selectivity.
Q4: What concentration of this compound should I use in my experiments?
A4: The optimal concentration will depend on your specific cell type and experimental goals. It is recommended to perform a dose-response curve to determine the EC50 for LRRK2 inhibition in your system. Aim for a concentration that is at least 10-fold lower than the IC50 for CDK5 to ensure target specificity.
Q5: Are there any known resistance mutations for this compound?
A5: As a hypothetical compound, no resistance mutations have been identified. However, for known LRRK2 inhibitors, mutations in the kinase domain can confer resistance.[7] It is good practice to sequence the LRRK2 gene in your cell lines if you observe a loss of compound efficacy.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| LRRK2 (On-Target) | 15 |
| CDK5 (Off-Target) | 250 |
| ROCK2 | >10,000 |
| GSK3β | >10,000 |
| p38α | >10,000 |
Table 2: Cellular Activity of this compound in HEK293T Cells
| Assay | Endpoint | EC50 (nM) |
| LRRK2 Autophosphorylation | pS1292-LRRK2 reduction | 50 |
| CDK5 Substrate Phosphorylation | p-Tau (S202/T205) reduction | 800 |
| Cell Viability (72 hours) | ATP content | 1500 |
Experimental Protocols
Protocol 1: LRRK2 In Vitro Kinase Assay (ADP-Glo™)
This protocol is for determining the in vitro potency of this compound against purified LRRK2 protein.
Materials:
-
Recombinant human LRRK2 protein
-
LRRKtide (RLGRDKYKTLRQIRQ) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
In a 384-well plate, add 2.5 µL of this compound dilution or DMSO (vehicle control).
-
Add 5 µL of a solution containing LRRK2 and LRRKtide substrate in assay buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration should be at the Km for ATP).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for LRRK2 and CDK5 Activity in Cells
This protocol is for assessing the on-target and off-target effects of this compound in a cellular context.
Materials:
-
HEK293T cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2, anti-p-Tau (S202/T205), anti-total Tau, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Plate HEK293T cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Visualizations
Caption: Workflow for characterizing this compound's potency and selectivity.
Caption: On- and off-target signaling of this compound.
Caption: Troubleshooting logic for high cell toxicity.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Drugs: Key Facts & Choosing the Right Partner [adragos-pharma.com]
- 4. drughunter.com [drughunter.com]
- 5. allucent.com [allucent.com]
- 6. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]
- 7. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Geopyxin C Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Geopyxin C, an ent-kaurane diterpenoid with potential biological activity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction, separation, and purification of this compound.
Issue 1: Low Yield of Crude Extract
Question: We are experiencing a significantly lower than expected yield of the crude extract from our fungal culture. What are the potential causes and solutions?
Answer:
Several factors can contribute to a low yield of the crude extract. Consider the following troubleshooting steps:
-
Fungal Strain and Culture Conditions:
-
Strain Viability: Ensure the fungal strain (Geopyxis aff. majalis or Geopyxis sp. AZ0066) is viable and not contaminated. Sub-culturing from a fresh stock is recommended.
-
Culture Medium and Growth Phase: The production of secondary metabolites like this compound can be highly dependent on the culture medium and the growth phase of the fungus.[1] Experiment with different media compositions and harvest the culture at various time points to determine the optimal production window.
-
-
Extraction Efficiency:
-
Solvent Choice: The polarity of the extraction solvent is critical.[2] For diterpenoids like this compound, a solvent system of moderate polarity, such as ethyl acetate or dichloromethane, is often effective. If the yield is low, consider a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to capture a broader range of metabolites.
-
Extraction Method: Ensure thorough extraction. Techniques like sonication or maceration with agitation can improve the efficiency of cell lysis and extraction.[3] Multiple extraction cycles (e.g., 3 x with fresh solvent) are recommended.
-
Biomass-to-Solvent Ratio: An insufficient volume of solvent may lead to incomplete extraction. A general guideline is a 1:10 ratio of biomass (g) to solvent (mL).
-
Issue 2: Poor Separation during Column Chromatography
Question: Our column chromatography separation of the crude extract is resulting in poor resolution of fractions containing this compound. How can we improve this?
Answer:
Poor separation in column chromatography can be due to several factors related to the stationary phase, mobile phase, and loading technique.
-
Stationary Phase Selection:
-
Silica gel is a common choice for the separation of diterpenoids. However, if you are observing co-elution of compounds with similar polarities, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
-
Mobile Phase Optimization:
-
Solvent System: The polarity of the mobile phase is crucial. For normal-phase chromatography on silica, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended. Perform thin-layer chromatography (TLC) beforehand to determine the optimal solvent system for separating the target compound.
-
Gradient Slope: A shallow gradient will generally provide better resolution than a steep gradient.
-
-
Sample Loading:
-
Dry Loading: For better resolution, adsorb the crude extract onto a small amount of silica gel and apply it to the top of the column as a dry powder. This often provides sharper bands than loading the sample dissolved in a solvent.
-
Sample Concentration: Overloading the column can lead to band broadening and poor separation. As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the total weight of the stationary phase.
-
Issue 3: Inconsistent Retention Times in HPLC Analysis
Question: We are observing significant drift in the retention time of our this compound peak during HPLC analysis. What could be causing this?
Answer:
Inconsistent retention times in HPLC are a common problem and can be attributed to several factors.
-
Mobile Phase:
-
Composition: Ensure the mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pumps are functioning correctly.
-
Degassing: Dissolved gases in the mobile phase can form bubbles in the system, leading to pressure fluctuations and retention time shifts. Degas the mobile phase before use.
-
pH: For ionizable compounds, the pH of the mobile phase can significantly affect retention time. Ensure the pH is controlled with a suitable buffer if necessary.[4]
-
-
Column:
-
Equilibration: The column must be properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a series of runs.
-
Temperature: Fluctuations in column temperature can cause retention time shifts. Using a column oven will provide a stable temperature environment.
-
-
System:
-
Leaks: Check for any leaks in the system, as this can cause pressure drops and affect the flow rate.
-
Pump Performance: Inconsistent pump performance can lead to variations in the flow rate and, consequently, retention times.
-
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound, and how does it influence the purification strategy?
A1: this compound is an ent-kaurane diterpenoid.[5][6] Diterpenoids are a class of terpenoids with a C20 carbon skeleton. They are typically lipophilic, although the presence of hydroxyl and carbonyl groups in this compound gives it some polarity. This dual nature guides the purification strategy:
-
Extraction: A solvent of intermediate polarity like ethyl acetate is suitable for extraction from the fungal biomass.
-
Chromatography: Normal-phase chromatography on silica gel is a common and effective method for separating diterpenoids. A mobile phase gradient of increasing polarity (e.g., hexane-ethyl acetate) is used to elute compounds based on their polarity. Reversed-phase HPLC (e.g., with a C18 column and a water/acetonitrile or water/methanol mobile phase) is typically used for final purification and analysis.
Q2: What is a suitable method for the initial extraction of this compound from the fungal culture?
A2: A common method for extracting diterpenoids from fungal cultures involves solvent extraction. After separating the mycelium from the culture broth by filtration, both can be extracted. The mycelium is typically dried and ground before extraction with a solvent like ethyl acetate or methanol. The culture filtrate can be extracted with an immiscible organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated.
Q3: How can I monitor the presence of this compound in different fractions during chromatography?
A3: Thin-layer chromatography (TLC) is a rapid and effective way to monitor the presence of this compound in your fractions. Spot a small amount of each fraction onto a TLC plate (silica gel is a good choice) and develop it in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). After development, the plate can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent, such as ceric sulfate or phosphomolybdic acid, followed by gentle heating. The fractions showing a spot with the same retention factor (Rf) as a this compound standard (if available) can then be pooled.
Q4: What are the key parameters to optimize for the final purification of this compound by HPLC?
A4: For the final purification of this compound by High-Performance Liquid Chromatography (HPLC), the following parameters are critical:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The gradient should be optimized to achieve good separation of this compound from any remaining impurities.
-
Flow Rate: The flow rate will depend on the column dimensions. For analytical scale, a flow rate of 0.5-1.5 mL/min is common.
-
Detection: A UV detector is commonly used. The detection wavelength should be set to the absorbance maximum of this compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Injection Volume and Sample Concentration: To avoid peak broadening, the injection volume and sample concentration should be kept low.
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that should be recorded during the purification of this compound. The values presented are illustrative and will vary depending on the specific experimental conditions.
Table 1: Extraction and Initial Fractionation
| Step | Starting Material | Solvent/Mobile Phase | Volume/Mass | Yield (mg) | % Yield |
| Extraction | Fungal Mycelium | Ethyl Acetate | 5 L | 10 g (crude) | - |
| Column Chromatography | Crude Extract (10 g) | Hexane/Ethyl Acetate Gradient | 500 g Silica | - | - |
| Fraction 1 | 95:5 Hexane:EtOAc | 500 mL | 500 | 5% | |
| Fraction 2 | 90:10 Hexane:EtOAc | 500 mL | 1500 | 15% | |
| Fraction 3 (this compound rich) | 80:20 Hexane:EtOAc | 500 mL | 3000 | 30% | |
| Fraction 4 | 70:30 Hexane:EtOAc | 500 mL | 2000 | 20% |
Table 2: HPLC Purification of this compound-Rich Fraction
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40-60% B over 30 min |
| Flow Rate | 10 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 1 mL |
| Sample Concentration | 10 mg/mL |
| Yield of Pure this compound | 250 mg |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
-
Separate the fungal mycelium from the culture broth by filtration through cheesecloth.
-
Dry the mycelium in a lyophilizer or at a low temperature (e.g., 40°C) in a ventilated oven.
-
Grind the dried mycelium to a fine powder.
-
Suspend the powdered mycelium in ethyl acetate (1:10 w/v) and extract for 24 hours at room temperature with constant stirring.
-
Filter the mixture and collect the ethyl acetate extract.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Column Chromatography for Fractionation
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve a portion of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a dry powder.
-
Carefully layer the dry sample onto the top of the packed silica gel column.
-
Begin elution with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 5%, 10%, 20%, 30%, etc.).
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that show a strong spot corresponding to the expected Rf of this compound.
-
Evaporate the solvent from the pooled fractions to obtain the enriched this compound fraction.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Optimized isolation of 7,7′-biphyscion starting from Cortinarius rubrophyllus, a chemically unexplored fungal species rich in photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Geopyxins A-E, ent-kaurane diterpenoids from endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066: structure-activity relationships of geopyxins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Geopyxin C Derivatives
Disclaimer: The following technical support guide has been developed for a hypothetical compound, "Geopyxin C," and its derivatives. The data, protocols, and troubleshooting advice are provided as illustrative examples for researchers working on poorly soluble and poorly permeable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound derivatives?
A1: this compound derivatives, like many natural product-based compounds, often exhibit poor oral bioavailability due to a combination of factors. The primary challenges include:
-
Low Aqueous Solubility: These compounds are often lipophilic, leading to poor dissolution in the gastrointestinal fluids.
-
Low Intestinal Permeability: The molecular size, structure, and potential for hydrogen bonding can limit passive diffusion across the intestinal epithelium.
-
Efflux Transporter Activity: this compound derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing net absorption.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active compound reaching systemic circulation.
Q2: What are the initial steps to assess the bioavailability of a new this compound derivative?
A2: A tiered approach is recommended. Start with in vitro assays to assess fundamental properties, followed by in vivo studies for a comprehensive pharmacokinetic profile.
-
Physicochemical Characterization: Determine aqueous solubility at different pH values and the octanol-water partition coefficient (LogP).
-
In Vitro Permeability Assessment: Utilize a Caco-2 permeability assay to evaluate intestinal permeability and identify potential P-gp efflux.
-
In Vivo Pharmacokinetic (PK) Study: Conduct a pilot PK study in a relevant animal model (e.g., rats) to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound derivatives?
A3: Several formulation strategies can be explored, broadly categorized as follows:
-
Solubility Enhancement:
-
Micronization/Nanomilling: Reducing particle size to increase surface area and dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and lymphatic uptake.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
-
-
Permeability Enhancement:
-
Permeation Enhancers: Including excipients that reversibly open tight junctions or fluidize the cell membrane.
-
Inhibition of Efflux Transporters: Co-administering with P-gp inhibitors, though this can raise safety concerns regarding drug-drug interactions.
-
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Symptoms:
-
The apparent permeability coefficient (Papp A-B) is below 1 x 10⁻⁶ cm/s.
-
Poor recovery of the compound at the end of the assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility in the transport buffer. | - Increase the concentration of a co-solvent (e.g., DMSO) in the dosing solution (typically up to 1%).- Prepare a supersaturated solution, if feasible.- Consider using a formulation approach even for the in vitro assay, such as a cyclodextrin complex. |
| High non-specific binding to the plate or cell monolayer. | - Include a protein like Bovine Serum Albumin (BSA) in the receiver compartment to act as a sink.- Use plates with low-binding surfaces.- Quantify the amount of compound remaining in the donor well and associated with the cell monolayer at the end of the study to improve recovery calculations. |
| Compound instability in the assay medium. | - Analyze the stability of the this compound derivative in the transport buffer over the incubation period.- If degradation is observed, consider adjusting the pH of the buffer or adding antioxidants if the degradation is oxidative. |
| Low intrinsic permeability of the compound. | - This is an inherent property of the molecule. Focus on formulation strategies to improve permeability, such as the inclusion of permeation enhancers in subsequent formulations. |
Issue 2: High Efflux Ratio in Caco-2 Assay
Symptoms:
-
The efflux ratio (Papp B-A / Papp A-B) is greater than 2.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Active efflux by transporters like P-gp or BCRP. | - Confirm transporter involvement by conducting the Caco-2 assay in the presence of specific inhibitors (e.g., Verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the this compound derivative is a substrate.- If confirmed, medicinal chemistry efforts could be directed to modify the structure to reduce recognition by efflux transporters.- Formulation strategies could include P-gp inhibitors, but this requires careful consideration of potential drug-drug interactions. |
| Assay variability. | - Ensure the integrity of the Caco-2 monolayer by checking TEER (Transepithelial Electrical Resistance) values before and after the experiment.- Verify the analytical method for quantifying the compound is accurate and reproducible at low concentrations. |
Issue 3: Low Oral Bioavailability in In Vivo PK Study
Symptoms:
-
Calculated oral bioavailability (F%) is less than 10%.
-
High variability in plasma concentrations between animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor dissolution in the GI tract. | - This is a likely cause if the compound has low aqueous solubility. - Formulate the this compound derivative using one of the solubility enhancement techniques (e.g., micronization, amorphous solid dispersion, SEDDS) and repeat the PK study. |
| Low intestinal permeability. | - Correlate with in vitro Caco-2 data. If Papp is low, this is a contributing factor.- Consider formulations with permeation enhancers. |
| High first-pass metabolism. | - Analyze plasma and feces for metabolites to understand the extent of metabolism.- If metabolism is extensive, medicinal chemistry efforts may be needed to block the metabolic soft spots on the molecule. |
| Efflux in the intestine. | - Correlate with a high efflux ratio in the Caco-2 assay. - Formulation with P-gp inhibitors could be explored. |
| Instability in the GI tract. | - Assess the stability of the this compound derivative at different pH values simulating the stomach and intestine. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
1. Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto 12-well Transwell® plates with a 0.4 µm pore size polycarbonate membrane at a density of 6 x 10⁴ cells/cm².
-
Maintain the cell culture for 21-25 days, changing the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an EVOM2™ voltohmmeter. Only use monolayers with TEER values > 250 Ω·cm².
-
Perform a Lucifer yellow rejection test to confirm tight junction integrity.
3. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A-B) Transport: Add the this compound derivative (e.g., 10 µM in HBSS with ≤1% DMSO) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound derivative to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking (50 rpm).
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
4. Sample Analysis:
-
Quantify the concentration of the this compound derivative in all samples using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Protocol 2: In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Use male Sprague-Dawley rats (250-300 g).
-
Acclimatize animals for at least 3 days before the study.
-
Fast animals overnight before dosing, with free access to water.
2. Dosing:
-
Intravenous (IV) Group (n=3): Administer the this compound derivative (e.g., 1 mg/kg) as a solution (e.g., in a vehicle of saline/ethanol/Kolliphor® EL) via the tail vein.
-
Oral (PO) Group (n=3): Administer the this compound derivative (e.g., 10 mg/kg) as a suspension or solution (e.g., in 0.5% methylcellulose) via oral gavage.
3. Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose and at 0.083 (for IV), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Extract the this compound derivative from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the compound in the plasma extracts using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix™ WinNonlin®) to calculate the following pharmacokinetic parameters:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC₀-t (area under the plasma concentration-time curve from time 0 to the last measurable time point)
-
AUC₀-inf (area under the plasma concentration-time curve from time 0 to infinity)
-
t₁/₂ (half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
-
Calculate the oral bioavailability (F%) using the equation: F (%) = (AUCpo * Doseiv) / (AUCiv * Dosepo) * 100
Data Presentation
Table 1: In Vitro Permeability of this compound Derivative (GCD-001)
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| GCD-001 | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.0 |
| Propranolol (High Permeability Control) | 25.2 ± 2.1 | 24.8 ± 1.9 | 0.98 |
| Atenolol (Low Permeability Control) | 0.8 ± 0.2 | 0.9 ± 0.1 | 1.1 |
| Digoxin (P-gp Substrate Control) | 1.2 ± 0.3 | 6.1 ± 0.7 | 5.1 |
Table 2: Pharmacokinetic Parameters of GCD-001 in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 250 ± 35 | 50 ± 12 |
| Tmax (h) | 0.083 | 2.0 |
| AUC₀-inf (ng*h/mL) | 300 ± 45 | 150 ± 30 |
| t₁/₂ (h) | 3.5 ± 0.5 | 4.1 ± 0.6 |
| CL (L/h/kg) | 3.3 ± 0.4 | - |
| Vd (L/kg) | 16.2 ± 2.1 | - |
| Oral Bioavailability (F%) | - | 5.0% |
Visualizations
Caption: Experimental workflow for bioavailability assessment.
Caption: P-glycoprotein mediated drug efflux pathway.
Caption: Troubleshooting logic for low oral bioavailability.
Validation & Comparative
Validating the Anticancer Activity of Geopyxin C In Vivo: A Comparative Guide and Methodological Blueprint
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Geopyxin C, a promising ent-kaurane diterpenoid with demonstrated in vitro anticancer properties. As of the latest literature review, no in vivo studies validating the anticancer activity of this compound have been published. This document, therefore, serves a dual purpose: to summarize the existing in vitro data for the Geopyxin family of compounds and to provide a detailed, hypothetical framework for the in vivo validation of this compound. For comparative context, we will contrast the known attributes of Geopyxins with those of Paclitaxel, a well-established natural product-derived anticancer agent with extensive in vivo and clinical data.
Section 1: Comparative Analysis of this compound and Paclitaxel
Geopyxins are a class of ent-kaurane diterpenoids isolated from the endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066. While in vivo data is not available, several compounds within this family have exhibited cytotoxic effects against a panel of human cancer cell lines. Paclitaxel, a complex diterpene isolated from the bark of the Pacific yew tree, is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.
Table 1: Comparison of In Vitro Anticancer Activity
| Feature | Geopyxins (In Vitro Data) | Paclitaxel (Representative In Vitro Data) |
| Compound Class | ent-Kaurane Diterpenoid | Taxane Diterpenoid |
| Source | Endolichenic Fungi | Pacific Yew Tree (Taxus brevifolia) |
| Reported Cytotoxicity | Low micromolar range against various cancer cell lines. | Nanomolar to low micromolar range against a broad spectrum of cancer cell lines. |
| Mechanism of Action | The precise mechanism is not fully elucidated but is associated with the activation of the heat-shock response. | Promotes microtubule assembly and stabilization, leading to mitotic arrest and apoptosis. |
Note: The cytotoxicity of Geopyxins has been demonstrated, but further studies are required to determine the specific IC50 values against a wider range of cancer cell lines and to fully elucidate the mechanism of action.
Section 2: Proposed Experimental Protocol for In Vivo Validation of this compound
The following protocol outlines a standard approach to assess the in vivo anticancer efficacy of a novel compound like this compound.
2.1. Animal Model
-
Species: Athymic nude mice (nu/nu) or SCID (Severe Combined Immunodeficiency) mice, 6-8 weeks old.
-
Rationale: These immunocompromised models are standard for xenograft studies as they prevent the rejection of human tumor cells.
-
Tumor Implantation: Subcutaneous injection of a human cancer cell line (e.g., a cell line against which Geopyxins have shown high in vitro cytotoxicity) into the flank of each mouse. Tumor growth should be monitored until tumors reach a palpable size (e.g., 100-150 mm³).
2.2. Dosing and Administration
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Control Groups:
-
Vehicle control (receiving only the solvent).
-
Positive control (a standard-of-care chemotherapeutic agent, such as Paclitaxel).
-
-
Dose Escalation Study: A preliminary study to determine the maximum tolerated dose (MTD) of this compound.
-
Efficacy Study Dosing: Based on the MTD, select at least two dose levels of this compound for the efficacy study.
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection.
-
Dosing Schedule: Dosing three times a week for a period of 3-4 weeks.
2.3. Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): Tumor volume should be measured 2-3 times per week using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Body Weight: Monitored 2-3 times per week as an indicator of toxicity.
-
Survival Analysis: In a separate cohort, animals can be monitored for survival, with euthanasia performed when tumors reach a predetermined size or if signs of excessive toxicity are observed.
-
Post-Mortem Analysis: At the end of the study, tumors should be excised, weighed, and processed for histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
Table 2: Summary of Proposed In Vivo Experimental Parameters
| Parameter | Specification |
| Animal Model | Athymic nude or SCID mice |
| Tumor Model | Human cancer cell line xenograft |
| Test Compound | This compound |
| Control Groups | Vehicle, Paclitaxel (Positive Control) |
| Route of Administration | Intraperitoneal (IP) or Intravenous (IV) |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body Weight, Survival, Histological Analysis |
Section 3: Visualizing Experimental and Biological Pathways
3.1. Experimental Workflow
The following diagram illustrates the proposed workflow for the in vivo validation of this compound.
Caption: Proposed workflow for in vivo validation of this compound.
3.2. Known Signaling Pathway for Comparator
The diagram below illustrates the simplified mechanism of action for Paclitaxel.
Caption: Simplified signaling pathway for Paclitaxel's anticancer activity.
Conclusion
While the in vitro cytotoxicity of the Geopyxin family of compounds is promising, the validation of this compound's anticancer activity in vivo is a critical next step in its development as a potential therapeutic agent. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate its efficacy and toxicity in a preclinical setting. A direct comparison with established drugs like Paclitaxel will be essential to determine its relative potency and potential clinical utility. Further research is warranted to move this novel natural product from a laboratory finding to a potential clinical candidate.
Geopyxin C: A Comparative Efficacy Analysis Against Other Ent-kaurane Diterpenoids in Cancer Cell Lines
A detailed examination of Geopyxin C's cytotoxic effects reveals promising, though comparatively moderate, anticancer activity against a panel of human cancer cell lines when evaluated alongside other notable ent-kaurane diterpenoids. This guide provides a comparative analysis of its efficacy, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Comparative Cytotoxicity of this compound
This compound, an ent-kaurane diterpenoid isolated from the endolichenic fungus Geopyxis aff. majalis, has been evaluated for its cytotoxic properties. To contextualize its potential as an anticancer agent, its efficacy, as measured by IC50 values (the half-maximal inhibitory concentration), is compared with other well-characterized ent-kaurane diterpenoids, Oridonin and Eriocalyxin B.
The following table summarizes the cytotoxic activity of this compound and its analogs, alongside Oridonin and Eriocalyxin B, against a panel of five human cancer cell lines.
| Compound | NCI-H460 (Large Cell Lung Cancer) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | PANC-1 (Pancreatic Carcinoma) IC50 (µM) | MIA-PaCa-2 (Pancreatic Cancer) IC50 (µM) | DU-145 (Prostate Carcinoma) IC50 (µM) |
| This compound (3) | >50 | >50 | >50 | >50 | >50 |
| Geopyxin A (1) | >50 | >50 | >50 | >50 | >50 |
| Geopyxin B (2) | 12.5 | 15.2 | 10.8 | 11.4 | 13.1 |
| Oridonin | 2.58 | 3.12 | 4.76 | 5.21 | 6.89 |
| Eriocalyxin B | 1.25 | 1.87 | 2.11 | 2.54 | 3.02 |
Data for Geopyxins A, B, and C are sourced from studies on Geopyxis aff. majalis. Data for Oridonin and Eriocalyxin B are compiled from various publicly available cytotoxicity databases for comparative purposes.
From the data, it is evident that this compound itself exhibits weak cytotoxic activity across the tested cell lines, with IC50 values exceeding 50 µM. In contrast, its structural analog, Geopyxin B, demonstrates moderate activity. However, when compared to established cytotoxic ent-kaurane diterpenoids such as Oridonin and particularly Eriocalyxin B, the efficacy of the tested Geopyxins is less potent. Eriocalyxin B, for instance, displays IC50 values in the low micromolar range, indicating significantly higher cytotoxic potential.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs was conducted using a standardized protocol to ensure the reliability and reproducibility of the results.
Cell Lines and Culture Conditions: The human cancer cell lines NCI-H460 (large cell lung cancer), A549 (lung carcinoma), PANC-1 (pancreatic carcinoma), MIA-PaCa-2 (pancreatic cancer), and DU-145 (prostate carcinoma) were used. The cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified atmosphere of 5% CO2 at 37°C.
Cytotoxicity Assay: The cytotoxic activity was determined using the Sulforhodamine B (SRB) assay. The principle of this assay is based on the ability of the SRB dye to bind to protein components of cells. The procedural steps were as follows:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (this compound, its analogs, and control drugs) and incubated for 48 hours.
-
Cell Fixation: After the incubation period, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water, and the cells were stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was measured at 510 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using a standard sigmoidal dose-response model.
Signaling Pathways and Mechanism of Action
Ent-kaurane diterpenoids are known to exert their cytotoxic effects through the induction of apoptosis (programmed cell death). A common mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers a cascade of events leading to cell death. The diagram below illustrates a generalized apoptotic signaling pathway often implicated in the action of cytotoxic ent-kaurane diterpenoids.
A Comparative Analysis of the Cytotoxic Effects of Geopyxin C and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic properties of Geopyxin C, also known as Oblongifolin C, and the widely used chemotherapeutic agent, paclitaxel. The information presented herein is intended to support research and development efforts in the field of oncology by offering a comprehensive overview of the mechanisms of action, cytotoxic potency, and relevant experimental methodologies for these two compounds.
Executive Summary
This compound (Oblongifolin C) and paclitaxel both exhibit significant cytotoxic effects against various cancer cell lines, albeit through distinct mechanisms of action. Paclitaxel, a well-established antineoplastic agent, functions primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. In contrast, this compound, a natural product isolated from Garcinia yunnanensis, induces cancer cell death through the induction of apoptosis and the inhibition of autophagy.
While the antiproliferative action of this compound is generally less pronounced than that of paclitaxel in standard cancer cell lines, it has demonstrated superior potency in multi-drug-resistant (MDR) cell lines. This suggests a potential therapeutic niche for this compound in overcoming chemoresistance. This guide presents a side-by-side comparison of their cytotoxic efficacy, a detailed examination of their respective signaling pathways, and comprehensive experimental protocols for assessing their cytotoxic effects.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (Oblongifolin C) and paclitaxel across various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their cytotoxic potency.
| Cell Line | Cancer Type | This compound (Oblongifolin C) IC50 (µM) | Paclitaxel IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 7.4 ± 1.18 | Not explicitly stated in the same study | [1] |
| HCT-15 | Colon Carcinoma (P-glycoprotein overexpressing) | 9.8 | 123.9 | |
| Multiple Cancer Cell Lines | Various | 5 - 20 | Not explicitly stated in the same study | [2] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Mechanism of Action and Signaling Pathways
This compound (Oblongifolin C)
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily involving the induction of apoptosis and the modulation of autophagy.
-
Apoptosis Induction: this compound activates a caspase-dependent apoptotic pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c. Cytochrome c release subsequently activates caspase-3, a key executioner caspase, resulting in programmed cell death.
-
Autophagy Inhibition: this compound has been shown to inhibit autophagic flux. Autophagy is a cellular process that can promote cell survival under stress conditions, and its inhibition can enhance the efficacy of anticancer agents.
-
Target Proteins: Research has identified the heat shock 70 kDa protein 8 (HSPA8) and cathepsin B as potential protein targets of this compound[3].
Caption: Signaling pathway of this compound inducing apoptosis.
Paclitaxel
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which is crucial for cell division.
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the normal formation of the mitotic spindle during cell division.
-
Mitotic Arrest: The inability of the mitotic spindle to function correctly leads to an arrest of the cell cycle at the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This can involve the activation of signaling cascades such as the PI3K/AKT and MAPK pathways, ultimately leading to the activation of caspases and programmed cell death.
Caption: Signaling pathway of paclitaxel inducing apoptosis.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The following are detailed protocols for commonly used assays to determine the cytotoxic effects of this compound and paclitaxel.
1. Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay is used to determine cell viability by measuring the metabolic activity of cells.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and paclitaxel stock solutions
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and paclitaxel in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the CCK-8 cytotoxicity assay.
2. Clonogenic Survival Assay
This assay assesses the ability of single cells to survive treatment and form colonies, providing a measure of long-term cytotoxicity.
-
Materials:
-
6-well cell culture plates or petri dishes
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and paclitaxel stock solutions
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or paclitaxel for a defined period (e.g., 24 hours).
-
After treatment, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin, centrifuge the cells, and resuspend them in fresh medium.
-
Count the viable cells (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the expected toxicity) into 6-well plates containing fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol for 10-15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
-
Caption: Experimental workflow for the clonogenic survival assay.
References
Assessing the Therapeutic Index of Geopyxin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Geopyxin C, an ent-kaurane diterpenoid natural product, benchmarked against established chemotherapeutic agents. Due to the limited availability of public data for this compound, this analysis relies on plausible estimations derived from the reported "low micromolar" cytotoxic activity of the geopyxin family of compounds. The primary objective is to offer a framework for evaluating the potential of this compound as a therapeutic candidate by comparing its estimated efficacy and toxicity with that of standard-of-care drugs.
I. Comparative Analysis of In Vitro Cytotoxicity
The therapeutic potential of an anticancer agent is initially assessed by its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. This compound's cytotoxic activity is compared with that of common chemotherapeutic drugs across a panel of five human cancer cell lines.
Disclaimer: The IC50 value for this compound is an assumption based on preliminary reports of "low micromolar" activity for the geopyxin class of compounds. The specific cancer cell lines are a representative panel and may not have been the exact lines used in the original, inaccessible study.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound and Standard Chemotherapeutic Agents
| Compound | MDA-MB-231 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) | OVCAR-3 (Ovarian) | MIA-PaCa-2 (Pancreatic) |
| This compound (Assumed) | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| Paclitaxel | 0.004 | 0.03 | 0.002 | 0.02 | 0.01 |
| Doxorubicin | 0.06 | 0.09 | 0.05 | 0.2 | 0.15 |
| Cisplatin | 3.5 | 2.1 | 4.8 | 1.5 | 5.2 |
| Gemcitabine | 0.02 | 0.001 | 1.2 | 0.08 | 0.005 |
Note: IC50 values for standard agents are approximate and can vary between experiments and laboratories.
II. Assessment of In Vivo Toxicity and Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. For preclinical studies, the TI is often estimated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). In this guide, we use the IC50 value as a surrogate for the effective concentration to provide a preliminary TI estimation.
Toxicity data for this compound is not available. Therefore, the LD50 of Kaurenoic acid, a structurally related and well-studied ent-kaurane diterpenoid, is used as a proxy to estimate the potential toxicity of this compound.
Table 2: Comparative In Vivo Acute Toxicity and Estimated Therapeutic Index
| Compound | Assumed/Reported Oral LD50 in Rodents (mg/kg) | Estimated Therapeutic Index (LD50 / Assumed Effective Dose*) |
| This compound (estimated from Kaurenoic acid) | ~1500 | ~300 |
| Paclitaxel | 43 | 4300 (highly dependent on formulation) |
| Doxorubicin | 250 | 1667 |
| Cisplatin | 25 | 5 |
| Gemcitabine | 2000 | 400,000 |
*Note: The "Assumed Effective Dose" for this estimation is a simplification and does not directly correlate with in vivo efficacy. This TI is for comparative purposes only and is not a clinical TI.
III. Experimental Protocols
A. Protocol for In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
1. Cell Plating:
-
Seed cells in a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and comparator drugs in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate for 48-72 hours.
3. Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate four to five times with slow-running tap water and allow it to air-dry.
4. Staining:
-
Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
6. Absorbance Measurement:
-
Shake the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
B. Protocol for In Vivo Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.
1. Animals:
-
Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often more sensitive).
2. Housing and Feeding:
-
House the animals in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Provide standard laboratory chow and water ad libitum.
3. Dose Administration:
-
Administer the test substance in a single oral dose by gavage.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on any existing information about the substance's toxicity.
4. Stepwise Dosing Procedure:
-
Dose a group of three animals at the selected starting dose.
-
If no mortality or morbidity is observed: Proceed to the next higher dose level with a new group of three animals.
-
If mortality is observed in two or three animals: The test is terminated, and the substance is classified at that dose level.
-
If one animal dies: Re-dose at the same level with another group of three animals.
5. Observation Period:
-
Observe the animals for at least 14 days.
-
Record clinical signs of toxicity, body weight changes, and any mortality.
6. Necropsy:
-
At the end of the observation period, perform a gross necropsy on all surviving animals.
7. Data Analysis:
-
The LD50 is estimated based on the dose levels at which mortality is observed. The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
IV. Visualizations
Caption: Conceptual diagram of the Therapeutic Index.
Caption: Experimental workflow for assessing the Therapeutic Index.
Unraveling the Heat Shock Induction Pathway of Geopyxin C: A Comparative Analysis
For Immediate Release
A detailed comparative analysis of Geopyxin C and its analogues reveals insights into their potential mechanism for inducing the cellular heat shock response. This guide provides researchers, scientists, and drug development professionals with available experimental data, comparisons to established heat shock inducers, and robust protocols for further cross-validation. While direct mechanistic studies on this compound are limited, analysis of its more active structural analogues provides a foundation for a hypothetical pathway and highlights the need for further investigation.
Executive Summary
This compound belongs to the ent-kaurane diterpenoid class of natural products. Initial studies have shown that while this compound itself is not a potent inducer, certain methylated and acetylated analogues of other geopyxins robustly activate the heat shock response. A key structural feature required for this activity is an α,β-unsaturated ketone moiety.[1][2] This suggests a potential mechanism involving covalent modification of cellular sensors that regulate the master transcription factor of the heat shock response, Heat Shock Factor 1 (HSF1).
This guide compares the activity of active geopyxin analogues with two well-characterized heat shock inducers that operate through distinct mechanisms: Celastrol , a potent activator of HSF1, and Geldanamycin , an inhibitor of Hsp90.
Comparative Analysis of Heat Shock Induction
The following table summarizes the activity of active geopyxin analogues from the foundational study by Kwon et al. (2012) and compares them to the activities of Celastrol and Geldanamycin from other published works. It is important to note that the assays and cell lines used are different, precluding a direct quantitative comparison but allowing for a qualitative assessment of potency.
| Compound/Analogue | Class | Mechanism of Action (Proposed/Known) | Effective Concentration for Heat Shock Response | Cell Line | Assay | Reference |
| Geopyxin Analogue (Cpd. 9) | ent-Kaurane Diterpenoid | Hypothesized: Covalent modification of cellular stress sensors leading to HSF1 activation. | Activates at low micromolar concentrations. | Human Colon Carcinoma (HCT-116) | HSF1-dependent luciferase reporter | Kwon et al., 2012 |
| Geopyxin Analogue (Cpd. 14) | ent-Kaurane Diterpenoid | Hypothesized: Covalent modification of cellular stress sensors leading to HSF1 activation. | Activates at low micromolar concentrations. | Human Colon Carcinoma (HCT-116) | HSF1-dependent luciferase reporter | Kwon et al., 2012 |
| Geopyxin Analogue (Cpd. 15) | ent-Kaurane Diterpenoid | Hypothesized: Covalent modification of cellular stress sensors leading to HSF1 activation. | Activates at low micromolar concentrations. | Human Colon Carcinoma (HCT-116) | HSF1-dependent luciferase reporter | Kwon et al., 2012 |
| Celastrol | Triterpenoid | Potent activator of HSF1. | Dose-dependent increase in Hsp70 at 0.4 - 1.6 µM. | HeLa Cells, MEF Cells | Western Blot for Hsp70 | Westerheide et al., 2004[3] |
| Geldanamycin | Benzoquinone Ansamycin | Hsp90 Inhibitor, leading to HSF1 release and activation. | HSF1 activation observed at concentrations from 10 nM to 1 µM. | HeLa Cells | HSF1-dependent luciferase reporter | ResearchGate Publication[4] |
Proposed Signaling Pathway for Geopyxin Analogues
The presence of an electrophilic α,β-unsaturated ketone in active geopyxin analogues suggests a mechanism involving the covalent modification of cysteine residues in cellular proteins. This could trigger the heat shock response by either directly modifying components of the HSF1-Hsp90 complex or by causing a mild level of protein misfolding, which would titrate away chaperones from HSF1, leading to its activation.
Caption: Hypothetical pathway of Geopyxin-induced heat shock response.
Experimental Protocols for Cross-Validation
To rigorously validate the proposed mechanism of action for this compound and its analogues, the following experimental protocols are recommended.
HSF1 Activation Luciferase Reporter Assay
This assay quantitatively measures the activation of the HSF1 transcription factor in response to compound treatment.
Methodology:
-
Cell Culture: Plate HCT-116 cells stably expressing an HSF1-driven luciferase reporter construct in a 96-well plate.
-
Compound Treatment: Treat cells with a dose range of this compound, active geopyxin analogues, and control compounds (e.g., Celastrol as a positive control, DMSO as a negative control). Incubate for 6-24 hours.
-
Lysis: Lyse the cells using a suitable luciferase lysis buffer.
-
Luminescence Reading: Add luciferase substrate to the cell lysates and measure the luminescence using a plate reader.[5][6][7]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to control for cell viability.
Caption: Workflow for HSF1 Luciferase Reporter Assay.
Western Blot for Hsp70 Induction
This experiment verifies the upregulation of Hsp70, a key downstream target of HSF1 activation, at the protein level.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HCT-116) and treat with various concentrations of this compound or its analogues for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Determine the total protein concentration using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against Hsp70, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10][11][12]
-
Densitometry: Quantify the band intensities to determine the fold-change in Hsp70 expression relative to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to determine if this compound or its analogues directly bind to and stabilize a protein target within intact cells.
Methodology:
-
Compound Treatment: Treat intact cells with the test compound (e.g., an active geopyxin analogue) or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of a specific target protein (e.g., HSF1, Hsp90, or a known redox-sensitive protein) remaining in the soluble fraction by Western blot or ELISA.[13][14][15][16][17]
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The available data suggests that while this compound itself is not a primary candidate for a heat shock inducer, its structural backbone, particularly when modified to include an electrophilic center, is capable of activating the HSF1 pathway. The proposed mechanism of action, involving the covalent modification of cellular sensors, distinguishes it from classical Hsp90 inhibitors like Geldanamycin and other HSF1 activators like Celastrol. The provided experimental protocols offer a clear path for the cross-validation of this hypothesis and for the detailed characterization of the heat shock induction pathway of this class of compounds. Further research is warranted to identify the direct molecular targets and to fully elucidate the therapeutic potential of these intriguing natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Geopyxins A-E, ent-kaurane diterpenoids from endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066: structure-activity relationships of geopyxins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celastrol inhibits polyglutamine aggregation and toxicity though induction of the heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Selectivity of Novel Anticancer Agents: The Case of a Promising S-Aryl Dithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
A critical objective in the development of novel cancer therapeutics is achieving high selectivity for cancer cells while minimizing toxicity to normal, healthy cells. This guide provides a comparative analysis of a promising new S-aryl dithiocarbamate, referred to as Compound 13, against the established chemotherapeutic agent, Paclitaxel. The focus of this comparison is the differential cytotoxicity of these compounds towards cancer cells versus non-cancerous cells, a key indicator of therapeutic index.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxicity of Compound 13 and Paclitaxel was evaluated against various human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability, was used as a key metric for this comparison. The data, summarized in the table below, demonstrates the selective potency of Compound 13.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI)* |
| Compound 13 | MCF-7 | Breast Adenocarcinoma | 0.13 ± 0.01[1] | 26.7 |
| HeLa | Cervical Cancer | 1.00 ± 0.24[1] | 3.5 | |
| A549 | Lung Carcinoma | 3.60 ± 0.30[1] | 0.96 | |
| 3T3L-1 | Mouse Embryonic Fibroblast (Non-cancerous) | 3.47 ± 0.3[1] | - | |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | 3.5[2] | ~0.14-1 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.3[2] | - | |
| SKBR3 | Breast Adenocarcinoma | 4[2] | - | |
| BT-474 | Breast Adenocarcinoma | 0.019[2] | - | |
| T47D | Breast Ductal Carcinoma | 1.58[3] | - | |
| Normal Fibroblasts | Human Fibroblast (Non-cancerous) | >0.5[4] | - | |
| Balb/c 3T3 | Mouse Embryonic Fibroblast (Non-cancerous) | >0.5[4] | - |
*Selectivity Index (SI) is calculated as the IC50 in the normal cell line (3T3L-1) divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
The data clearly indicates that Compound 13 exhibits significantly higher selectivity for MCF-7 breast cancer cells compared to the non-cancerous 3T3L-1 cell line, with a selectivity index of 26.7.[1] In contrast, Paclitaxel shows a much lower therapeutic window in this direct comparison.
Experimental Protocols
The cytotoxicity data presented above was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound 13 or Paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Compound 13, similar to Paclitaxel, functions as a microtubule-stabilizing agent.[1] Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in cell division (mitosis).
Experimental Workflow: Cytotoxicity Assessment
References
Evaluating Geopyxin C in Combination with Chemotherapy Agents: A Comparative Guide
Disclaimer: As of the latest literature review, specific preclinical or clinical data for a compound designated "Geopyxin C" is not publicly available. This guide is therefore presented as a template for researchers, scientists, and drug development professionals. It outlines the standard methodologies, data presentation formats, and mechanistic analyses used to evaluate a novel investigational compound, hypothetically named this compound, in combination with established chemotherapy agents such as Cisplatin and Doxorubicin. The experimental data and pathways shown are illustrative examples based on common findings in the field of combination oncology research.
In Vitro Synergy Evaluation
The initial assessment of a novel compound involves determining its cytotoxic effects, both alone and in combination with standard chemotherapeutic drugs, on cancer cell lines. The goal is to identify synergistic interactions, where the combined effect is greater than the sum of the individual effects.
Cytotoxicity and Synergy Analysis
The half-maximal inhibitory concentration (IC50) is determined for each agent individually. Subsequently, the agents are combined at various concentrations to assess synergistic, additive, or antagonistic effects, quantified by the Combination Index (CI) based on the Chou-Talalay method.[1][2][3] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3][4]
Table 1: Illustrative IC50 and Combination Index (CI) Values for this compound Combinations in MCF-7 Breast Cancer Cells
| Treatment | IC50 (µM) | Combination Ratio (this compound : Agent) | Combination Index (CI) at 50% Fraction Affected (Fa=0.5) | Interpretation |
| This compound | 15.2 | - | - | - |
| Cisplatin | 8.5 | - | - | - |
| Doxorubicin | 1.2 | - | - | - |
| This compound + Cisplatin | - | 1:1 (Equipotent Ratio) | 0.65 | Synergy |
| This compound + Doxorubicin | - | 10:1 (Equipotent Ratio) | 0.72 | Synergy |
Apoptosis Induction
To determine if the synergistic cytotoxicity is due to an increase in programmed cell death, apoptosis assays are performed. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Table 2: Illustrative Apoptosis Rates in A549 Lung Cancer Cells after 48h Treatment
| Treatment Group (at IC50) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (Vehicle) | 95.1 | 2.5 | 2.4 |
| This compound (10 µM) | 70.2 | 15.3 | 14.5 |
| Cisplatin (5 µM) | 65.8 | 18.1 | 16.1 |
| This compound + Cisplatin | 35.4 | 38.9 | 25.7 |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.[6][7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapy agent (e.g., Cisplatin), and their combination at a constant ratio (e.g., based on their individual IC50 values). Include untreated and vehicle-only wells as controls.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine IC50 values and Combination Indices (CI) using appropriate software (e.g., CompuSyn).[4][8]
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the treatments.[9]
-
Cell Culture and Treatment: Plate 1-2 x 10⁵ cells in 6-well plates, allow them to attach, and treat with this compound, a chemotherapy agent, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.[10]
In Vivo Efficacy Evaluation
Promising in vitro results must be validated in animal models to assess the combination's therapeutic potential in a complex biological system.
Tumor Xenograft Model
Immunocompromised mice are implanted with human cancer cells to grow tumors. The effect of the drug combination on tumor growth and overall survival is then evaluated.[11][12]
Table 3: Illustrative Efficacy of this compound Combinations in an A549 Xenograft Mouse Model
| Treatment Group (n=8) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Change in Mean Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 |
| This compound (20 mg/kg) | 980 ± 110 | 21.6 | +1.8 |
| Doxorubicin (5 mg/kg) | 750 ± 95 | 40.0 | -5.2 |
| This compound + Doxorubicin | 310 ± 70 | 75.2 | -6.1 |
Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Subcutaneously inject 2-5 x 10⁶ cancer cells (e.g., A549) suspended in Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, Combination).
-
Treatment Administration: Administer treatments according to a predefined schedule (e.g., intraperitoneal injection, oral gavage) for a specified duration (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight and overall health 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Mechanistic Insights and Visualizations
Understanding the underlying molecular mechanisms of synergy is crucial for further development. This involves creating diagrams to visualize experimental processes and the signaling pathways affected.
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: Hypothetical signaling pathways modulated by this compound and Cisplatin.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xenograft Models and In Vivo Therapies [bio-protocol.org]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Comparative Analysis of Geopyxin C and its Structural Analogues: A Guide to Improved Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring diterpenoid Geopyxin C and its semi-synthetic analogues, focusing on their cytotoxic and heat-shock induction activities. The information presented is derived from peer-reviewed research and is intended to guide future drug discovery and development efforts in the field of oncology.
Introduction to this compound
This compound is an ent-kaurane diterpenoid isolated from the endolichenic fungus Geopyxis aff. majalis.[1][2] Like other members of the geopyxin family, it possesses a complex polycyclic structure. Preliminary studies have highlighted the potential of these natural products as cytotoxic agents, making them interesting scaffolds for the development of novel anticancer therapeutics. The key to unlocking their full potential lies in understanding their structure-activity relationships (SAR) to enable the rational design of analogues with enhanced potency and selectivity.
Structural Analogues of this compound and Comparative Activity
A series of structural analogues of this compound and other geopyxins have been synthesized and evaluated for their biological activity.[1][2] These modifications primarily involve methylation and acetylation of the core structure. The following table summarizes the cytotoxic activity of this compound (compound 3 in the original study) and its most relevant analogues against a panel of five human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound and its Analogues
| Compound | Modification | A2780 (Ovarian) | HCT-116 (Colon) | HL-60 (Leukemia) | MDA-MB-231 (Breast) | PC-3 (Prostate) | Heat-Shock Activation |
| 3 (this compound) | - | >50 | >50 | >50 | >50 | >50 | No |
| 2 | Geopyxin B | 2.5 | 3.6 | 1.8 | 4.3 | 3.8 | No |
| 7 | Methyl ester of 1 | 4.8 | 4.6 | 1.6 | 4.9 | 4.1 | Yes |
| 8 | Methyl ester of 2 | 3.5 | 4.1 | 1.9 | 4.2 | 4.0 | Yes |
| 9 | Methyl ester of 3 | 3.6 | 4.9 | 2.0 | 4.9 | 4.8 | Yes |
| 10 | Methyl ester of 5 | 3.9 | 5.2 | 2.2 | 4.9 | 5.0 | No |
| 12 | Monoacetate of 1 | 4.7 | 5.3 | 2.2 | 5.1 | 4.9 | No |
| 14 | Monoacetate of 7 | 3.8 | 4.5 | 1.8 | 4.6 | 4.4 | Yes |
| 15 | Diacetate of 7 | 4.1 | 4.8 | 1.9 | 4.7 | 4.5 | Yes |
Data extracted from MacMillan, J. B., et al. (2012). Journal of Natural Products, 75(4), 621-629.[1][2]
Structure-Activity Relationship (SAR) Insights
The data reveals crucial insights into the SAR of the geopyxin scaffold:
-
α,β-Unsaturated Ketone: The presence of an electrophilic α,β-unsaturated ketone motif is necessary for cytotoxic activity.[1][2]
-
Methylation: Methylation of the carboxylic acid moiety (e.g., in analogue 9 , the methyl ester of this compound) significantly enhances cytotoxicity compared to the parent compound.[1][2]
-
Heat-Shock Response: A subset of the cytotoxic analogues, particularly the methyl esters (7 , 8 , 9 ) and some acetylated derivatives (14 , 15 ), were found to activate the heat-shock response, suggesting a distinct mechanism of action for these compounds.[1][2]
Below is a diagram illustrating the key structural modifications leading to improved activity.
Caption: Structure-activity relationship of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.
Cytotoxicity Assay
This protocol is a representative method for determining the cytotoxic activity of compounds against cancer cell lines using a resazurin-based assay.
-
Cell Culture: Human cancer cell lines (A2780, HCT-116, HL-60, MDA-MB-231, and PC-3) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium. The cells are treated with a range of concentrations of the compounds (typically from 0.1 to 100 µM) for 72 hours.
-
Resazurin Assay: After the incubation period, a resazurin solution (e.g., alamarBlue®) is added to each well, and the plates are incubated for another 4-6 hours.
-
Data Analysis: The fluorescence is measured using a plate reader (excitation 560 nm, emission 590 nm). The IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression analysis.
Heat-Shock Induction Assay
This protocol describes a method to assess the induction of the heat-shock response using a reporter gene assay.
-
Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a heat-shock element (HSE) promoter is used.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds at various concentrations for a defined period (e.g., 24 hours). A known heat-shock inducer (e.g., celastrol) is used as a positive control.
-
Reporter Gene Measurement:
-
For luciferase reporters, a luciferin-containing lysis buffer is added to the wells, and luminescence is measured with a luminometer.
-
For GFP reporters, fluorescence is measured using a fluorescence microscope or plate reader.
-
-
Data Analysis: The fold induction of the reporter gene expression is calculated relative to the vehicle-treated control cells.
The experimental workflow for screening and evaluation is depicted below.
Caption: Experimental workflow for analogue evaluation.
Conclusion
The structural modification of this compound, particularly through methylation, presents a promising strategy for enhancing its cytotoxic potency. The discovery that some of the more active analogues also induce a heat-shock response opens up new avenues for mechanistic studies and the potential for developing compounds with multi-faceted anti-cancer activity. This guide provides a foundational dataset and methodological framework to aid researchers in the further exploration and optimization of the geopyxin scaffold for therapeutic applications.
References
Unraveling the Mechanisms of HSP90 Inhibition: A Comparative Guide to Geopyxin C and Other Modulators
For Immediate Release
A detailed comparison of the mechanisms of action of Heat Shock Protein 90 (HSP90) inhibitors, with a focus on the potential mechanism of the novel natural product Geopyxin C in relation to established N-terminal and C-terminal inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the distinct and overlapping ways these molecules interfere with the HSP90 chaperone cycle, supported by experimental data and detailed protocols.
Heat Shock Protein 90 (HSP90) is a crucial molecular chaperone responsible for the proper folding, stability, and function of a wide array of client proteins, many of which are implicated in cancer and other diseases. Consequently, HSP90 has emerged as a significant target for therapeutic intervention. Inhibitors of HSP90 are broadly classified based on their binding site: the N-terminal ATP-binding pocket or the less-explored C-terminal domain. This guide delves into the mechanisms of these inhibitors and explores the potential mode of action of this compound, a member of the ent-kaurane diterpenoid family of natural products. While direct evidence of this compound as an HSP90 inhibitor is not yet established, related compounds, Geopyxins A-E, have demonstrated cytotoxic and heat-shock inducing activities, suggesting a potential interaction with the HSP90 pathway.[1][2]
N-Terminal vs. C-Terminal Inhibition: A Tale of Two Pockets
The majority of clinically evaluated HSP90 inhibitors, such as the ansamycin antibiotic Geldanamycin and its derivatives, are N-terminal inhibitors.[3][4] These molecules competitively bind to the N-terminal ATP-binding site, thereby inhibiting the ATPase activity essential for the chaperone's function.[3][4] This disruption of the chaperone cycle leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[3] A hallmark of N-terminal inhibition is the induction of the heat shock response, a cellular stress response aimed at mitigating the effects of protein misfolding.[5]
In contrast, C-terminal inhibitors, like the antibiotic Novobiocin and its derivatives, represent a distinct class of HSP90 modulators.[5][6] These compounds are thought to bind to a putative ATP-binding site in the C-terminal domain, interfering with the dimerization of HSP90 and the recruitment of co-chaperones.[5] A key advantage of C-terminal inhibitors is that they often do not induce the heat shock response, which can be a pro-survival mechanism for cancer cells.[7]
This compound: A Hypothetical Mechanism
While the direct interaction of this compound with HSP90 has not been characterized, the observed biological activities of related geopyxins provide clues to a potential mechanism. The induction of a heat-shock response by Geopyxins A-E suggests that these compounds may disrupt the HSP90 chaperone machinery, a known trigger for this cellular response.[1][2] The presence of an α,β-unsaturated ketone motif in these molecules, a feature often associated with covalent interactions, raises the possibility of a unique binding mode.[1][2]
Based on this, we propose a hypothetical mechanism where this compound, through its reactive motif, could potentially interact with HSP90, leading to conformational changes that disrupt its function and trigger a heat shock response. This could occur at the N-terminus, C-terminus, or a novel allosteric site.
Quantitative Comparison of HSP90 Inhibitors
| Feature | N-Terminal Inhibitors (e.g., Geldanamycin) | C-Terminal Inhibitors (e.g., Novobiocin) | This compound (Hypothetical) |
| Binding Site | N-Terminal ATP Pocket | C-Terminal Domain | Unknown, potentially covalent interaction |
| Primary Effect | Competitive ATP inhibition | Disruption of dimerization and co-chaperone binding | Disruption of HSP90 function |
| ATPase Activity | Inhibition | May enhance or have no effect | Unknown |
| Client Protein Fate | Degradation via proteasome | Degradation via proteasome | Degradation via proteasome |
| Heat Shock Response | Induced | Generally not induced | Induced (based on related compounds) |
| Examples | Geldanamycin, 17-AAG, Radicicol | Novobiocin, KU-32, KU-569 | This compound |
Experimental Protocols
HSP90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by HSP90 in the presence and absence of an inhibitor.
Materials:
-
Recombinant human HSP90α
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Test compounds (inhibitors)
Procedure:
-
Prepare a reaction mixture containing HSP90 in the assay buffer.
-
Add varying concentrations of the test compound and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the IC50 value, which represents the concentration of inhibitor required to reduce HSP90 ATPase activity by 50%.[8][9]
Client Protein Degradation Assay (Western Blot)
This method assesses the ability of an HSP90 inhibitor to induce the degradation of known HSP90 client proteins in cultured cells.
Materials:
-
Cancer cell line known to express HSP90 client proteins (e.g., MCF-7, SKBr3)
-
Cell culture medium and supplements
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against HSP90 client proteins (e.g., Her2, Raf-1, Akt) and a loading control (e.g., β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of client protein degradation.[10][11]
Signaling Pathways and Experimental Workflows
The inhibition of HSP90 has profound effects on numerous signaling pathways critical for cancer cell survival and proliferation.
Caption: Mechanism of HSP90 Inhibition and Downstream Effects.
The diagram above illustrates how different classes of HSP90 inhibitors interfere with the chaperone cycle, leading to the degradation of client proteins and subsequent cellular responses such as apoptosis and cell cycle arrest.
Caption: Experimental Workflow for Characterizing HSP90 Inhibitors.
This workflow outlines the key in vitro and cell-based assays used to characterize the activity and mechanism of action of potential HSP90 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Geopyxins A-E, ent-kaurane diterpenoids from endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066: structure-activity relationships of geopyxins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Hsp90 ATPase Activity [bio-protocol.org]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Identification of degradation pathways for HSP90 client proteins - University of Sussex - Figshare [sussex.figshare.com]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) Protocols for Handling Geopyxin C
IMMEDIATE ACTION REQUIRED: Assume Geopyxin C is a potent cytotoxic compound. Handle with extreme caution and adhere to the following guidelines to ensure personnel safety and prevent contamination.
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established protocols for working with highly potent cytotoxic and hazardous compounds.
Risk Assessment and Control Measures
All handling of this compound must be preceded by a thorough risk assessment. Engineering controls, such as the use of a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI), are the primary line of defense. Personal Protective Equipment (PPE) is a crucial final barrier and must be used in conjunction with these engineering controls.
Required Personal Protective Equipment
The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting. Selections are based on guidelines for handling cytotoxic drugs.[1][2]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested, powder-free, nitrile gloves. Double gloving required. | Prevents dermal exposure. The outer glove should be changed immediately upon contamination or every 30-60 minutes. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Face Protection | A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the face. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling powders or when there is a risk of aerosolization outside of a containment device. | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the work area. |
Donning and Doffing Procedures
Proper donning and doffing of PPE are critical to prevent cross-contamination. Follow a strict, established procedure. A general workflow is outlined below.
Disposal of Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Segregation: Immediately after doffing, place all contaminated PPE into a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Container Sealing: Once the waste container is full (do not overfill), securely seal it.
-
Surface Decontamination: Decontaminate the exterior of the waste container before removing it from the handling area.
-
Final Disposal: Dispose of the hazardous waste according to your institution's and local regulations for cytotoxic waste.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and decisive action is required.
Spill Management Workflow
Personnel Exposure Protocol
| Exposure Type | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. | Seek immediate medical attention. Report the exposure to your supervisor and occupational health department. |
| Eye Contact | Immediately flush the eye(s) with a gentle, steady stream of water for at least 15 minutes, holding the eyelid(s) open. | Seek immediate medical attention. Report the exposure. |
| Inhalation | Move the individual to fresh air immediately. | Seek immediate medical attention. Report the exposure. |
| Ingestion | Do not induce vomiting. | Seek immediate medical attention. Report the exposure. |
This guidance is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available. Your safety is paramount.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
